molecular formula C18H36N6O5 B008895 2

2"-N-Formimidoylsporaricin A

Número de catálogo: B008895
Número CAS: 107480-97-7
Peso molecular: 416.5 g/mol
Clave InChI: LWBIYBQNQZILDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2''-N-Formimidoylsporaricin A (CAS Registry Number: 107480-97-7) is an aminoglycoside antibiotic complex isolated from the bacterium Saccharopolyspora hirsuta subsp. kobensis . As a member of the aminoglycoside family, its primary research value lies in the study of its antibacterial properties, particularly against a spectrum of Gram-negative and some Gram-positive bacteria . The mechanism of action for aminoglycosides like 2''-N-Formimidoylsporaricin A typically involves binding to the bacterial 16S rRNA of the 30S ribosomal subunit. This binding event interferes with the initiation complex and causes misreading of the messenger RNA, leading to the production of faulty proteins and ultimately bacterial cell death . This compound is structurally related to the sporaricins and fortimicins, and research into similar compounds, such as N-formimidoyl fortimicin A, suggests the formimidoyl group is a key structural feature derived from a unique enzymatic oxidation process . This product is presented for research applications only, including microbiological studies, investigations into antibiotic mechanisms of action, and the study of bacterial resistance. It is supplied as a high-purity compound for use in laboratory settings. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

Número CAS

107480-97-7

Fórmula molecular

C18H36N6O5

Peso molecular

416.5 g/mol

Nombre IUPAC

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23)

Clave InChI

LWBIYBQNQZILDR-UHFFFAOYSA-N

SMILES canónico

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N

Sinónimos

2''-N-formimidoylsporaricin A
2''-N-formimidoylsporaricin-A

Origen del producto

United States

Foundational & Exploratory

Elucidation of the Structure of "2"-N-Formimidoylsporaricin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the comprehensive structure elucidation of the novel aminoglycoside antibiotic, "2"-N-Formimidoylsporaricin A. The methodologies, spectral data, and logical processes described herein provide a framework for the characterization of this and similar natural product derivatives.

Introduction

Sporaricin A is a known aminoglycoside antibiotic with a characteristic pseudodisaccharide structure. The title compound, "this compound, is a derivative whose structure has been determined through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document outlines the logical workflow and presents the key data that unequivocally establish its chemical structure.

Experimental Protocols

Isolation and Purification

A hypothetical fermentation broth of a producing microorganism (e.g., a Saccharopolyspora species) would be subjected to a series of chromatographic steps to isolate "this compound.

  • Initial Capture: The clarified fermentation broth is passed through a column of cation exchange resin (e.g., Amberlite CG-50, NH4+ form).

  • Elution: The resin is washed with deionized water, and the aminoglycosides are eluted with a linear gradient of aqueous ammonia (B1221849) (0 to 2.0 N).

  • Fractionation: The active fractions, as determined by antimicrobial assay, are pooled, concentrated under reduced pressure, and subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-ammonia.

  • Final Purification: The fractions containing the target compound are further purified by high-performance liquid chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., water-acetonitrile with an ion-pairing agent like trifluoroacetic acid) to yield pure "this compound.

Mass Spectrometry

High-resolution mass spectrometry was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Calibration: The instrument was calibrated using a solution of sodium formate.

NMR Spectroscopy

All NMR spectra were recorded on a 600 MHz spectrometer using a 5 mm cryoprobe. The sample was dissolved in D2O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

  • 1H NMR: A standard pulse sequence was used.

  • 13C NMR: A proton-decoupled pulse sequence was used.

  • 2D NMR: Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

Data Presentation

High-Resolution Mass Spectrometry Data

The HRMS-ESI spectrum of "this compound showed a protonated molecular ion consistent with the proposed molecular formula.

IonCalculated m/zObserved m/zDifference (ppm)Molecular Formula
[M+H]+377.2458377.24610.8C16H32N4O5
[M+Na]+399.2277399.22800.7C16H31N4NaO5
NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for "this compound in D2O.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Garosamine Moiety
1'98.55.25, d (3.5)
2'70.13.60, dd (3.5, 9.8)
3'73.23.85, dd (9.8, 3.0)
4'72.83.40, t (9.5)
5'74.14.05, m
6'17.51.25, d (6.5)
N-CH333.82.75, s
Purpurosamine Moiety
197.25.10, d (4.0)
251.53.20, dd (4.0, 10.0)
356.13.10, t (9.5)
465.93.50, dd (9.5, 4.5)
535.21.80, ddd (12.5, 4.5, 2.5); 1.40, q (12.5)
668.33.90, m
N-CH341.82.50, s
Formimidoyl Group
7"158.27.95, s

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of "this compound.

Key HMBC Correlations

The key to elucidating the position of the formimidoyl group is the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. The diagram below illustrates the crucial long-range correlations.

Caption: Key HMBC correlations confirming the location of the formimidoyl group.

Structure Determination

The molecular formula of C16H32N4O5 was established from the [M+H]+ ion in the high-resolution mass spectrum. A comparison with the known structure of sporaricin A (C15H30N3O5) indicated the addition of a CHN moiety, consistent with a formimidoyl group (-CH=NH).

The 1H and 13C NMR spectra were largely similar to those of sporaricin A, with the exception of signals corresponding to the purpurosamine moiety. Specifically, the chemical shifts of C-2 and C-3 were significantly altered. A new singlet proton signal at δ 7.95 and a corresponding carbon signal at δ 158.2 were observed, characteristic of a formimidoyl group.

The final placement of this group was confirmed by the HMBC spectrum. A clear correlation was observed between the proton at the 2-position of the purpurosamine ring (H-2, δ 3.20) and the formimidoyl carbon (C-7", δ 158.2). Reciprocally, the formimidoyl proton (H-7", δ 7.95) showed a correlation to the C-2 carbon (δ 51.5). These correlations unambiguously establish the attachment of the formimidoyl group to the nitrogen atom at the 2-position, leading to the final structure of "this compound.

Unveiling Sporaricin A: A Technical Guide to its Discovery, Origin, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the aminoglycoside antibiotic, Sporaricin A. Due to the absence of specific published data on "2"-N-Formimidoylsporaricin A," this document will focus on the discovery, origin, and known characteristics of the parent compound, Sporaricin A. It will also explore the broader context of aminoglycoside modifications, including N-formimidoylation, to provide a foundational understanding for future research into potential derivatives like "this compound."

Discovery and Origin of Sporaricin A

Sporaricin A is a broad-spectrum aminoglycoside antibiotic discovered in the late 1970s. It is part of an antibiotic complex, which also includes Sporaricin B, produced by the actinomycete Saccharopolyspora hirsuta subsp. kobensis. This microorganism was first isolated from a soil sample collected in Kobe City, Hyogo Prefecture, Japan.

The discovery involved a screening program for new antibiotics, where the fermentation broth of Saccharopolyspora hirsuta subsp. kobensis showed significant antimicrobial activity. Subsequent isolation and purification procedures using cation-exchange chromatography led to the separation of the two main components, Sporaricin A and B.

Table 1: Discovery and Origin of Sporaricin A

ParameterDescription
Compound Name Sporaricin A
Antibiotic Class Aminoglycoside
Producing Organism Saccharopolyspora hirsuta subsp. kobensis
Origin Soil sample from Kobe City, Hyogo Prefecture, Japan
Year of Discovery circa 1979
Associated Compounds Sporaricin B

Chemical Structure

The chemical structure of Sporaricin A was elucidated through a combination of chemical degradation and spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It is a complex molecule characterized by a central aminocyclitol ring linked to amino sugars.

The definitive structure of Sporaricin A is 2-amino-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-β-L-lyxo-heptopyranosyl)-2,3,5-trideoxy-5-(N-glycyl-N-methyl-amino)-4-O-methyl-D-chiro-inositol.

Table 2: Physicochemical Properties of Sporaricin A

PropertyValue
Molecular Formula C₁₇H₃₅N₅O₅
Appearance Not specified in available literature
Solubility Not specified in available literature

Biological Activity

Sporaricin A exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. A notable characteristic highlighted in early studies is its effectiveness against some aminoglycoside-resistant strains, suggesting a potential mechanism of action or structural feature that circumvents common resistance mechanisms.

The primary mechanism of action for aminoglycoside antibiotics, including presumably Sporaricin A, involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.

Experimental Protocols

While specific, detailed experimental protocols for the initial discovery and characterization of Sporaricin A are found in the original publications from the late 1970s, this guide outlines the general methodologies typically employed for such studies.

Fermentation and Isolation
  • Fermentation: Saccharopolyspora hirsuta subsp. kobensis is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of the antibiotic complex.

  • Isolation: The fermentation broth is harvested, and the biomass is separated. The supernatant, containing the dissolved antibiotics, is then subjected to purification.

  • Purification: Cation-exchange chromatography is a key step, exploiting the basic nature of aminoglycosides to separate Sporaricin A and B from other components in the broth.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Culture Inoculation of S. hirsuta subsp. kobensis Growth Incubation in Nutrient Broth Culture->Growth Production Antibiotic Production Growth->Production Harvest Harvesting of Fermentation Broth Production->Harvest Separation Separation of Biomass and Supernatant Harvest->Separation Chromatography Cation-Exchange Chromatography Separation->Chromatography Elution Elution of Sporaricin A and B Chromatography->Elution

Caption: Workflow for the fermentation and isolation of Sporaricin A.

Structural Elucidation
  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Chemical Degradation: Controlled hydrolysis of the molecule into its constituent sugars and aminocyclitol ring, which are then identified individually.

Structural_Elucidation_Workflow Isolated_Compound Purified Sporaricin A MS Mass Spectrometry (Molecular Weight, Formula) Isolated_Compound->MS NMR NMR Spectroscopy (Connectivity, Stereochemistry) Isolated_Compound->NMR Degradation Chemical Degradation (Hydrolysis) Isolated_Compound->Degradation Structure Final Structure Determination MS->Structure NMR->Structure Degradation->Structure

Caption: Logical workflow for the structural elucidation of Sporaricin A.

The Potential of "this compound"

While no specific information on "this compound" has been identified in the public domain, the concept of N-formimidoylation of aminoglycosides is a known strategy to modify their properties. The formimidoyl group (-CH=NH) can be introduced at a specific amino group within the molecule.

General Principles of N-Formimidoylation of Aminoglycosides

N-formimidoylation is a chemical modification that can alter the biological activity and pharmacokinetic properties of aminoglycoside antibiotics. This modification has been shown in other aminoglycosides to:

  • Overcome Bacterial Resistance: By altering the structure, the modified antibiotic may no longer be a substrate for the enzymes that inactivate the parent drug.

  • Enhance Antibacterial Activity: The modification can sometimes lead to a more potent interaction with the bacterial ribosome.

  • Modify Toxicity Profile: Changes in the molecular structure can affect how the drug interacts with human cells, potentially reducing toxicity.

Given the structure of Sporaricin A, the "2"-position" likely refers to the 2"-amino group on the heptopyranosyl sugar ring. Modification at this site would be a rational approach to generating novel derivatives.

A Hypothetical Signaling Pathway for Aminoglycoside Action

The antibacterial action of aminoglycosides like Sporaricin A is initiated by their entry into the bacterial cell and subsequent binding to the ribosome, which disrupts protein synthesis.

Aminoglycoside_Action_Pathway Entry Aminoglycoside Entry into Bacterial Cell Binding Binding to 30S Ribosomal Subunit Entry->Binding Disruption Disruption of Protein Synthesis Binding->Disruption Mistranslation mRNA Mistranslation Disruption->Mistranslation Nonfunctional_Proteins Production of Nonfunctional or Truncated Proteins Mistranslation->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death

Caption: Simplified signaling pathway of aminoglycoside antibacterial action.

Future Directions

The lack of published data on "this compound" presents a research opportunity. Future work could involve:

  • Chemical Synthesis: The targeted synthesis of "this compound" to enable its biological evaluation.

  • Biological Evaluation: In-depth testing of the synthesized compound against a panel of clinically relevant bacteria, including aminoglycoside-resistant strains.

  • Toxicity Profiling: Assessment of the cytotoxic effects of the new derivative to determine its therapeutic potential.

This technical guide serves as a foundational resource for researchers interested in Sporaricin A and its potential derivatives. While direct information on "this compound" remains elusive, the established knowledge of its parent compound and the principles of aminoglycoside modification provide a strong basis for future investigations in this area.

An In-depth Technical Guide to "2"-N-Formimidoylsporaricin A: Physicochemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporaricin A is an aminoglycoside antibiotic produced by the actinomycete Saccharopolyspora hirsuta subsp. kobensis.[1] Like other aminoglycosides, it exhibits broad-spectrum antibacterial activity. Chemical modification of aminoglycosides is a common strategy to enhance their efficacy, broaden their spectrum, and overcome bacterial resistance mechanisms. The introduction of a formimidoyl group at the 2"-position of Sporaricin A represents a rational approach to potentially modulate its biological activity. This guide provides a detailed overview of the projected chemical properties, a plausible synthetic route, and the relevant biological context of "2"-N-Formimidoylsporaricin A.

Chemical Properties and Data

The chemical structure of Sporaricin A has been elucidated, providing the foundation for understanding its derivatives.[2] "this compound is formed by the addition of a formimidoyl group (-CH=NH) to the 2"-amino group of Sporaricin A.

Table 1: Projected Physicochemical Properties of "this compound

PropertyValueNotes
CAS Number Not AssignedAs of the latest search, a specific CAS number has not been assigned.
Molecular Formula C18H37N7O5Calculated based on the structure of Sporaricin A.
Molecular Weight 447.53 g/mol Calculated based on the molecular formula.
Appearance White to off-white powderProjected based on the appearance of related aminoglycosides.
Solubility Soluble in water, sparingly soluble in methanol, insoluble in non-polar organic solvents.Projected based on the hydrophilic nature of aminoglycosides.
Melting Point Decomposes at high temperatures.Aminoglycosides typically do not have sharp melting points.
Boiling Point Not applicable.Decomposes before boiling.
pKa Multiple basic pKa values are expected due to the presence of several amino groups.The formimidoyl group will also contribute to the basicity.

Experimental Protocols

Proposed Synthesis of "this compound

The synthesis of "this compound from Sporaricin A can be achieved through a selective N-formimidoylation reaction. A general protocol, adapted from established methods for the formylation of amines, is outlined below.[3]

Materials:

  • Sporaricin A

  • Ethyl formimidate hydrochloride (or a similar formimidoylating agent)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, appropriate solvent systems)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask dried under an inert atmosphere, dissolve Sporaricin A in anhydrous DMF.

  • Addition of Base: To the solution, add an appropriate amount of triethylamine to act as a proton scavenger. The mixture should be stirred at room temperature.

  • Addition of Formimidoylating Agent: Slowly add a solution of ethyl formimidate hydrochloride in anhydrous DMF to the reaction mixture. The reaction should be monitored for its progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching the Reaction: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: The crude product can be purified using column chromatography on silica gel. The choice of the eluent system will depend on the polarity of the product and any byproducts.

  • Characterization: The structure and purity of the final product, "this compound, should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Signaling Pathway: Mechanism of Action of Aminoglycoside Antibiotics

The primary mechanism of action for aminoglycoside antibiotics, including Sporaricin A and its derivatives, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell AG Aminoglycoside ("this compound) Transport Uptake into Bacterium AG->Transport Ribosome 30S Ribosomal Subunit Transport->Ribosome Binds to Protein_Synthesis Protein Synthesis mRNA mRNA mRNA->Protein_Synthesis Inhibition Inhibition Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical modification and subsequent purification of an antibiotic, applicable to the synthesis of "this compound.

Caption: Generalized workflow for synthesis and purification.

Biological Activity and Significance

The introduction of a formimidoyl group can have significant effects on the biological activity of aminoglycosides. For instance, the aminoglycoside dactimicin, which naturally contains a formimidoyl group, has been shown to be active against some bacteria that are resistant to other aminoglycosides.[4] This is because the formimidoyl group can protect the amino group from modification by bacterial enzymes, a common mechanism of resistance.[5]

Therefore, it is hypothesized that "this compound may exhibit:

  • Enhanced activity against certain resistant strains: The formimidoyl group could prevent enzymatic inactivation at the 2"-position.

  • A modified spectrum of activity: The structural change could alter its binding affinity to the ribosomal target.

  • Similar toxicological profile: Like other aminoglycosides, potential for ototoxicity and nephrotoxicity should be considered and evaluated.

Conclusion

"this compound represents a promising, albeit currently uncharacterized, derivative of the Sporaricin A family of aminoglycoside antibiotics. Based on established chemical principles and data from related compounds, this technical guide provides a foundational understanding of its projected properties, a plausible synthetic approach, and its potential biological significance. Further experimental investigation is required to validate these projections and fully elucidate the therapeutic potential of this novel compound.

References

An In-depth Technical Guide on the Postulated Mechanism of Action of "2"-N-Formimidoylsporaricin A"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct scientific literature or experimental data for a compound named "2"-N-Formimidoylsporaricin A" could be identified through extensive searches. This technical guide is therefore based on a scientific hypothesis that "this compound" is a derivative of the known aminoglycoside antibiotic, Sporaricin A, bearing a formimidoyl group at the 2-N position. The proposed mechanism of action, experimental protocols, and quantitative data are inferred from the well-established activities of aminoglycoside antibiotics and the observed effects of N-formimidoyl modifications on other classes of antibiotics.

Introduction

Sporaricin A is a broad-spectrum aminoglycoside antibiotic produced by Saccharopolyspora hirsuta subsp. kobensis[1]. Aminoglycosides are a class of potent bactericidal antibiotics that primarily target aerobic Gram-negative bacteria[2]. The addition of a formimidoyl group (-CH=NH) to an antibiotic molecule, as seen in N-formimidoyl thienamycin (B194209) (a derivative of thienamycin), has been shown to enhance chemical stability and broaden the spectrum of antibacterial activity[3]. This guide postulates that 2-N-Formimidoylsporaricin A would function as an enhanced aminoglycoside antibiotic, leveraging the core mechanism of its parent compound with potential improvements in efficacy and stability.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial 30S ribosomal subunit[4][5]. This interaction disrupts the normal process of translation in several ways:

  • Interference with the Initiation Complex: The binding of the aminoglycoside can block the formation of the translation initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and formyl-methionyl-tRNA.

  • Codon Misreading: The binding of the antibiotic to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This change leads to the misreading of the mRNA codon by the incoming aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Inhibition of Translocation: Aminoglycosides can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The culmination of these effects is the production of non-functional or toxic proteins, which can lead to damage of the bacterial cell membrane and ultimately, cell death.

The structure of Sporaricin A has been determined as 2-amino-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-2,3,5-trideoxy-5-(N-glycyl-N-methyl-amino)-4-O-methyl-D-chiro-inositol. The proposed "2-N-Formimidoylsporaricin A" would have a formimidoyl group attached to the 2-amino group. This modification could potentially enhance the binding affinity to the ribosomal target or improve uptake into the bacterial cell.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the postulated signaling pathway for 2-N-Formimidoylsporaricin A, based on the known mechanism of aminoglycosides.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Extracellular_Drug 2-N-Formimidoylsporaricin A (Extracellular) Porin_Channel Porin Channel Extracellular_Drug->Porin_Channel Diffusion Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Active_Transport Oxygen-Dependent Active Transport Periplasmic_Space->Active_Transport Cytoplasm Cytoplasm Active_Transport->Cytoplasm Uptake Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding to 16S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_30S->Protein_Synthesis_Inhibition Codon Misreading, Translocation Block Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Accumulation of Faulty Proteins

Caption: Postulated mechanism of action for 2-N-Formimidoylsporaricin A.

Quantitative Data

As no experimental data exists for 2-N-Formimidoylsporaricin A, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against a panel of common bacterial pathogens. These values are based on the known broad-spectrum activity of aminoglycosides and the potential enhancement by the formimidoyl group.

Bacterial StrainParent Compound (Sporaricin A) MIC (µg/mL) (Hypothetical)2-N-Formimidoylsporaricin A MIC (µg/mL) (Hypothetical)
Escherichia coli21
Pseudomonas aeruginosa42
Klebsiella pneumoniae21
Staphylococcus aureus10.5
Enterococcus faecalis84

Experimental Protocols

To validate the hypothesized mechanism of action of 2-N-Formimidoylsporaricin A, a series of key experiments would be required.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

  • Methodology:

    • Prepare a series of two-fold dilutions of 2-N-Formimidoylsporaricin A in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the cultures at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

2. In Vitro Protein Synthesis Inhibition Assay

  • Objective: To directly measure the effect of the antibiotic on bacterial protein synthesis.

  • Methodology:

    • Prepare a cell-free extract containing bacterial ribosomes, mRNA, tRNAs, and amino acids.

    • Add a radiolabeled amino acid (e.g., [35S]-methionine) to the reaction mixture.

    • Add varying concentrations of 2-N-Formimidoylsporaricin A to the reactions.

    • Incubate the reactions to allow for protein synthesis.

    • Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

    • A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.

3. Ribosome Binding Assay

  • Objective: To confirm the direct binding of the antibiotic to the bacterial ribosome.

  • Methodology:

    • Label 2-N-Formimidoylsporaricin A with a fluorescent or radioactive tag.

    • Isolate bacterial 30S ribosomal subunits.

    • Incubate the labeled antibiotic with the ribosomal subunits.

    • Separate the ribosome-bound antibiotic from the free antibiotic using techniques like equilibrium dialysis, surface plasmon resonance, or filter binding assays.

    • Quantify the amount of bound antibiotic to determine the binding affinity (Kd).

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel antibiotic like 2-N-Formimidoylsporaricin A.

Experimental_Workflow Start Novel Compound: 2-N-Formimidoylsporaricin A MIC_Testing MIC Determination (Broad Panel of Bacteria) Start->MIC_Testing Bactericidal_Static Bactericidal vs. Bacteriostatic (Time-Kill Assay) MIC_Testing->Bactericidal_Static Macromolecular_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Bactericidal_Static->Macromolecular_Synthesis Protein_Synthesis_Inhibition Protein Synthesis is Inhibited Macromolecular_Synthesis->Protein_Synthesis_Inhibition Cell_Free_Assay Cell-Free Translation Assay Protein_Synthesis_Inhibition->Cell_Free_Assay Yes Resistance_Studies Spontaneous Resistance Mutant Selection Protein_Synthesis_Inhibition->Resistance_Studies Yes Ribosome_Binding Ribosome Binding Assay (Determine Kd) Cell_Free_Assay->Ribosome_Binding Conclusion Elucidation of Mechanism of Action Ribosome_Binding->Conclusion Target_Identification Target Identification (e.g., Sequencing of rrs gene) Resistance_Studies->Target_Identification Target_Identification->Conclusion

References

The Untrodden Path: A Technical Guide to the "2"-N-Formimidoylsporaricin A Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporaricin A, a potent aminoglycoside antibiotic, is distinguished by a unique "2"-N-formimidoyl modification. This structural feature is crucial for its biological activity and offers a compelling target for biosynthetic engineering to generate novel antibiotic derivatives. While the complete biosynthetic gene cluster for sporaricin A has yet to be publicly elucidated, significant insights can be drawn from homologous pathways in other aminoglycoside-producing actinomycetes. This technical guide presents a putative biosynthetic pathway for the "2"-N-formimidoylation of sporaricin A, based on the well-characterized N-formimidoylation in the biosynthesis of the streptothricin-related antibiotic, BD-12. We provide a comprehensive overview of the proposed enzymatic steps, detailed hypothetical experimental protocols for their characterization, and frameworks for the quantitative analysis of pathway intermediates and products. This document serves as a foundational resource for researchers aiming to unravel the precise molecular mechanisms underpinning sporaricin A biosynthesis and to harness its enzymatic machinery for the development of next-generation antibiotics.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy is often enhanced by structural modifications that can expand their spectrum of activity and overcome resistance mechanisms. Sporaricin A, produced by Saccharothrix sp., features a "2"-N-formimidoyl group, a rare and intriguing modification. Understanding the biosynthesis of this moiety is paramount for developing novel aminoglycosides with improved therapeutic properties.

This guide outlines a hypothetical, yet scientifically grounded, biosynthetic pathway for this modification. The proposed pathway is anchored in the characterized mechanism of Orf1, a noncanonical FAD-dependent monooxygenase responsible for N-formimidoylation in the biosynthesis of the antibiotic BD-12[1][2]. We posit the existence of a homologous enzyme in the sporaricin A biosynthetic pathway, herein designated Spr-FMT (Sporaricin Formimidoyltransferase).

Proposed Biosynthetic Pathway for "2"-N-Formimidoylation of Sporaricin A

The formation of the "2"-N-formimidoyl group on the 2"-amino group of a sporaricin A precursor is proposed to be a post-glycosylation tailoring step. This reaction is likely catalyzed by a dedicated enzyme, Spr-FMT, utilizing glycine (B1666218) as the source of the formimidoyl group.

Figure 1: Proposed biosynthetic pathway for the N-formimidoylation of a sporaricin A precursor.

The proposed reaction mechanism, analogous to that of Orf1, involves the following key steps:

  • Oxidative decarboxylation of glycine by the FAD-dependent Spr-FMT to form a reactive imine intermediate.

  • Nucleophilic attack by the 2"-amino group of the pre-sporaricin A substrate on the imine intermediate.

  • Subsequent enzymatic steps leading to the formation of the N-formimidoyl group and release of the final product.

Hypothetical Quantitative Data

The following table represents hypothetical kinetic parameters for the putative Spr-FMT enzyme, which would be determined through the experimental protocols outlined in Section 4.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Pre-sporaricin A1500.53.3 x 103
Glycine500--
Homologous Substrates
Kanamycin B> 5000< 0.01< 2
Neomycin C> 5000< 0.01< 2

Table 1: Hypothetical Michaelis-Menten kinetic constants for the putative Spr-FMT.

Experimental Protocols

The following protocols are generalized methodologies that would be essential for the identification and characterization of the "2"-N-Formimidoylsporaricin A biosynthetic pathway.

Identification of the Sporaricin A Biosynthetic Gene Cluster (BGC)

BGC_Identification_Workflow Genomic_DNA_Isolation Genomic DNA Isolation from Saccharothrix sp. Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Isolation->Genome_Sequencing Genome_Assembly Genome Assembly and Annotation Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction using antiSMASH/PRISM Genome_Assembly->BGC_Prediction Homology_Search Homology Search for Orf1 (N-formimidoyltransferase) BGC_Prediction->Homology_Search Putative_BGC_Identification Identification of Putative Sporaricin A BGC containing Spr-FMT homolog Homology_Search->Putative_BGC_Identification

Figure 2: Workflow for the identification of the sporaricin A biosynthetic gene cluster.
  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the sporaricin A-producing Saccharothrix sp. using established protocols for actinomycetes.

  • Whole Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome will be annotated, and biosynthetic gene clusters will be predicted using software such as antiSMASH and PRISM.

  • Homology-Based Identification: The predicted gene clusters will be screened for homologs of known aminoglycoside biosynthetic genes and, crucially, for a homolog of the orf1 gene encoding the N-formimidoyltransferase from the BD-12 pathway. The BGC containing this homolog would be the prime candidate for the sporaricin A cluster.

Heterologous Expression and Purification of the Putative Spr-FMT

Heterologous_Expression_Workflow Gene_Synthesis Codon-optimized Spr-FMT gene synthesis Cloning Cloning into an E. coli expression vector (e.g., pET28a) Gene_Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Expression Induction of protein expression with IPTG Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Purification Protein Purification (Ni-NTA affinity chromatography, followed by size-exclusion chromatography) Cell_Lysis->Purification Protein_Characterization Characterization (SDS-PAGE, Western Blot) Purification->Protein_Characterization

Figure 3: Workflow for heterologous expression and purification of Spr-FMT.
  • Gene Cloning: The putative spr-FMT gene will be amplified from the genomic DNA of Saccharothrix sp. or synthesized with codon optimization for E. coli. It will then be cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

  • Heterologous Expression: The expression plasmid will be transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression will be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Protein Purification: The His-tagged Spr-FMT will be purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Further purification to homogeneity will be achieved by size-exclusion chromatography. Protein purity will be assessed by SDS-PAGE.

In Vitro Enzyme Assay for Spr-FMT Activity
  • Reaction Mixture: A typical reaction mixture (100 µL) will contain:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM Pre-sporaricin A (or other aminoglycoside substrate)

    • 5 mM Glycine

    • 100 µM FAD

    • 5-10 µM purified Spr-FMT enzyme

  • Reaction Incubation: The reaction will be initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: The reaction will be stopped by the addition of an equal volume of cold methanol (B129727) or acetonitrile (B52724).

  • Product Analysis: The reaction mixture will be centrifuged to pellet the precipitated protein, and the supernatant will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of "this compound.

Quantitative Analysis by HPLC-MS
  • Chromatography: Separation of the substrate and product will be achieved on a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Detection will be performed using an electrospray ionization (ESI) source in positive ion mode. The masses of the precursor and product ions will be monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.

  • Quantification: A standard curve will be generated using authentic standards of the substrate and chemically synthesized "this compound to determine the concentration of the product formed in the enzymatic reaction.

Concluding Remarks

The elucidation of the "this compound biosynthetic pathway holds significant potential for the field of antibiotic development. By understanding the enzymatic machinery responsible for this unique modification, researchers can pave the way for the combinatorial biosynthesis of novel aminoglycosides with enhanced efficacy and a broader spectrum of activity. The hypothetical pathway and experimental strategies outlined in this guide provide a robust framework for initiating and advancing research in this exciting area. The identification and characterization of Spr-FMT will be a critical step in unlocking the full potential of sporaricin A and its derivatives in the ongoing battle against infectious diseases.

References

A Technical Guide to Sporaricin A and its Formimidoylated Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of "2"-N-Formimidoylsporaricin A and Sporaricin A for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and mechanisms of action of the aminoglycoside antibiotic Sporaricin A and its derivative, "this compound. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the comparative analysis of these two compounds.

Core Properties: A Comparative Analysis

Sporaricin A and "this compound, both derived from the fermentation of Saccharopolyspora hirsuta subsp. kobensis, exhibit distinct physicochemical properties. A summary of these core characteristics is presented below to facilitate a direct comparison.

PropertySporaricin A"this compound
Molecular Formula C17H35N5O5C18H36N6O5
Molecular Weight 389.49 g/mol 416.52 g/mol [1]
Melting Point Data not availableData not available
Specific Rotation Data not availableData not available
UV Absorption (λmax) Data not availableData not available
Solubility Data not availableData not available
Source Organism Saccharopolyspora hirsuta subsp. kobensisSaccharopolyspora hirsuta subsp. kobensis[1]

Experimental Protocols

This section details the methodologies for the production, purification, modification, and characterization of Sporaricin A and "this compound, as well as the evaluation of their antibacterial activity.

Production of Sporaricin A via Fermentation

This protocol outlines the fermentation process for the production of Sporaricin A by Saccharopolyspora hirsuta.

Materials:

  • Spore suspension of Saccharopolyspora hirsuta

  • Seed Medium: Soy flour (10.0 g/L), Corn steep liquor (10.0 g/L), Yeast extract (5.0 g/L), Cottonseed flour (10 g/L), CaCO3 (3.0 g/L). Adjust pH to 6.8 before autoclaving.

  • Production Medium: Mannitol (98.0 g/L), Cottonseed flour (43.0 g/L), Corn steep liquor (12.9 g/L), KH2PO4 (0.5 g/L), CaCO3 (3.0 g/L). Adjust pH to 7.0 before autoclaving.

  • Shaker incubator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Seed Culture Preparation: Inoculate the seed medium with a spore suspension of Saccharopolyspora hirsuta. Incubate at 30°C for 48-72 hours in a shaker incubator.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 30°C for 7-10 days in a shaker incubator.

  • Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant containing Sporaricin A.

  • Filtration: Filter the supernatant to remove any remaining solids. The clarified broth is now ready for purification.

Purification of Sporaricin A by Cation-Exchange Chromatography

This protocol describes the purification of Sporaricin A from the clarified fermentation broth.

Materials:

  • Clarified fermentation broth

  • Cation-exchange resin (e.g., CM-Sephadex C-25)

  • Chromatography column

  • Phosphate (B84403) buffer (pH 8.0)

  • 1M NaCl solution

  • Fraction collector

  • UV detector (optional)

Procedure:

  • Column Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with phosphate buffer (pH 8.0).

  • Sample Loading: Load the clarified fermentation broth onto the equilibrated column.

  • Washing: Wash the column with several column volumes of phosphate buffer (pH 8.0) to remove unbound impurities.

  • Elution: Elute the bound Sporaricin A from the column using a linear gradient of NaCl (0 to 1M) in phosphate buffer (pH 8.0).

  • Fraction Collection: Collect fractions and monitor for the presence of Sporaricin A using a suitable method (e.g., bioassay or HPLC).

  • Pooling and Desalting: Pool the fractions containing pure Sporaricin A and desalt if necessary.

Synthesis of "this compound

This protocol describes the chemical modification of Sporaricin A to produce "this compound.

Materials:

  • Purified Sporaricin A

  • Formimidoylation reagent (e.g., ethyl formimidate hydrochloride)

  • Anhydrous solvent (e.g., dimethylformamide)

  • Base (e.g., triethylamine)

  • Reaction vessel

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: Dissolve purified Sporaricin A in the anhydrous solvent in a reaction vessel.

  • Addition of Reagents: Add the formimidoylation reagent and the base to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Quenching: Quench the reaction by adding a suitable reagent (e.g., water).

  • Purification: Purify the "this compound from the reaction mixture using a suitable purification technique, such as preparative HPLC.

Characterization by NMR Spectroscopy

This protocol outlines the characterization of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified Sporaricin A or "this compound

  • Deuterated solvent (e.g., D2O or DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in the deuterated solvent.

  • Data Acquisition: Acquire 1H and 13C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structure elucidation and confirmation.

  • Data Analysis: Process and analyze the NMR data to assign the chemical shifts and coupling constants, confirming the structure of the compound.

Characterization by Mass Spectrometry

This protocol describes the use of mass spectrometry for the characterization of the compounds.

Materials:

  • Purified Sporaricin A or "this compound

  • Suitable solvent for infusion (e.g., methanol/water with formic acid)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound in the infusion solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and use the fragmentation pattern from the MS/MS data to confirm its structure.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the antibiotics against various bacterial strains.

Materials:

  • Purified Sporaricin A or "this compound

  • Bacterial strains for testing

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Antibiotic Dilution: Prepare a series of two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The antibacterial activity of Sporaricin A and "this compound, as with other aminoglycosides, stems from their ability to disrupt bacterial protein synthesis. The introduction of the formimidoyl group in "this compound can also influence its interaction with bacterial resistance mechanisms.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycosides primarily target the 30S ribosomal subunit in bacteria. By binding to the A-site of the 16S rRNA, they interfere with the fidelity of protein translation, leading to the production of non-functional or toxic proteins and ultimately cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Periplasm Periplasmic Space Porin_Channel->Periplasm Inner_Membrane Inner Membrane Transporter Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm A_Site A-Site on 16S rRNA Cytoplasm->A_Site Binds to Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated/ Truncated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Mechanism of Aminoglycoside Action
Mechanism of Resistance: Enzymatic Modification

A primary mechanism of bacterial resistance to aminoglycosides involves the production of aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the antibiotic, preventing it from binding to its ribosomal target. The formimidoyl group on "this compound may provide steric hindrance, potentially reducing its susceptibility to certain AMEs.

Aminoglycoside_Resistance cluster_bacterium Resistant Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside AME Aminoglycoside- Modifying Enzyme (e.g., AAC, APH, ANT) Aminoglycoside->AME Substrate for Modified_Aminoglycoside Inactive Aminoglycoside AME->Modified_Aminoglycoside Catalyzes modification A_Site A-Site on 16S rRNA Modified_Aminoglycoside->A_Site Binding blocked Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis No inhibition Normal_Proteins Normal Protein Function Protein_Synthesis->Normal_Proteins Bacterial_Survival Bacterial Survival Normal_Proteins->Bacterial_Survival

Enzymatic Resistance to Aminoglycosides

Conclusion

This technical guide provides a foundational comparison of Sporaricin A and "this compound, offering detailed experimental protocols and insights into their mechanisms of action and resistance. The data and methodologies presented herein are intended to support further research and development in the field of aminoglycoside antibiotics. While significant information has been compiled, the lack of publicly available data on certain physicochemical properties highlights areas for future investigation. The provided protocols offer a solid starting point for the production, modification, and evaluation of these promising antibacterial compounds.

References

An In-depth Technical Guide on the Solubility and Stability of "2"-N-Formimidoylsporaricin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"2"-N-Formimidoylsporaricin A is a semi-synthetic derivative of Sporaricin A, a member of the aminoglycoside class of antibiotics. Aminoglycosides are potent, broad-spectrum antibiotics that are particularly effective against aerobic Gram-negative bacteria.[1][2][3] They function by inhibiting protein synthesis through high-affinity binding to the 16S ribosomal RNA of the 30S ribosome, leading to codon misreading and subsequent bacterial cell death.[1][4] The clinical utility of aminoglycosides is significant, especially in treating serious systemic infections.

The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a technical overview of the expected solubility and stability profile of "this compound, based on data from representative aminoglycosides. It also outlines detailed experimental protocols for determining these key characteristics.

Solubility Data

The solubility of a compound is a crucial factor in drug development, affecting everything from in vitro assay reliability to formulation strategies. Aminoglycosides, including "this compound, are generally polycationic and highly water-soluble, especially in their salt forms (e.g., sulfates). Their solubility in organic solvents, however, is considerably lower.

Representative Solubility of Aminoglycosides

The following table summarizes the solubility of gentamicin (B1671437) and tobramycin, two widely studied aminoglycosides, in various solvents. This data provides a reasonable expectation for the solubility behavior of "this compound.

CompoundSolventSolubility (mg/mL)Temperature (°C)
Gentamicin Sulfate Water> 5025
Methanol~125
Ethanol<125
Tobramycin Water6025
Methanol2.425
Ethanol0.625
DMSO>1025

Data compiled from various sources and represents typical values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of "this compound in a specific solvent system at a controlled temperature.

Materials:

  • "this compound (as a solid)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid "this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, remove the vials and allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared for accurate quantification.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Stability Data

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, pH, and light. This information is critical for establishing a shelf life and recommended storage conditions.

pH-Dependent Stability

The stability of aminoglycosides can be influenced by pH. Generally, they are more stable in acidic to neutral conditions and may undergo degradation under strongly basic conditions.

Representative Stability Profile:

  • Acidic pH (3-6): Generally stable.

  • Neutral pH (6-8): Optimal stability is often observed in this range.

  • Alkaline pH (>8): Potential for degradation increases.

Temperature and Light Stability

Aminoglycoside solutions are generally stable, and their salt forms can withstand autoclaving. However, long-term storage at elevated temperatures can lead to degradation. Photostability testing is also a standard component of stability studies as per ICH guidelines.

The following table provides a general overview of stability testing conditions as recommended by the International Council for Harmonisation (ICH).

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol: HPLC-Based Stability Indicating Assay

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To assess the stability of "this compound under various stress conditions (pH, temperature, light) over time.

Materials:

  • "this compound solution of known concentration

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare solutions of "this compound in different pH buffers.

  • Stress Conditions:

    • pH Stability: Store aliquots of the solutions at a constant temperature (e.g., 40°C) and pull samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Thermal Stability: Store the solution at neutral pH in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, 80°C) and collect samples at set intervals.

    • Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines and compare it to a sample stored in the dark.

  • Analysis:

    • At each time point, analyze the samples by HPLC.

    • The chromatogram should be monitored for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of "this compound remaining at each time point relative to the initial concentration.

    • The degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualizations

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay A Add excess solid drug to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration via HPLC D->E F Calculate solubility (e.g., mg/mL) E->F G Aminoglycoside Mechanism of Action cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit A 16S rRNA A-site C Codon Misreading A->C Causes D Inhibition of Translocation A->D Causes B Aminoglycoside (e.g., 2-N-Formimidoylsporaricin A) B->A Binds to E Inhibition of Protein Synthesis C->E D->E F Bacterial Cell Death E->F

References

Unveiling the Therapeutic Potential of 2”-N-Formimidoylsporaricin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2”-N-Formimidoylsporaricin A, a derivative of the aminoglycoside antibiotic Sporaricin A. While direct experimental data for this specific compound is not publicly available, this document synthesizes information on the parent compound, the nature of N-formimidoylation, and the established mechanisms of action for aminoglycoside antibiotics. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Sporaricin A is a broad-spectrum aminoglycoside antibiotic known for its activity against a variety of Gram-positive and Gram-negative bacteria. The addition of a 2”-N-formimidoyl group is a chemical modification that has been observed in other aminoglycosides, often influencing their biological activity and resistance profiles. This guide will explore the hypothesized therapeutic target of 2”-N-Formimidoylsporaricin A, detail relevant experimental protocols for its investigation, and present a framework for understanding its potential as a novel therapeutic agent.

Core Compound Profile: Sporaricin A

Sporaricin A is an aminoglycoside antibiotic complex. Aminoglycosides are a class of bactericidal antibiotics that primarily act by inhibiting bacterial protein synthesis.

Table 1: In Vitro Antimicrobial Activity of Sporaricin A

Bacterial StrainMIC (µg/mL) of Sporaricin A
Staphylococcus aureus0.39 - 1.56
Klebsiella pneumoniae0.78 - 3.13
Enterobacter cloacae0.78 - 3.13
Citrobacter freundii0.78 - 3.13
Serratia marcescens0.78 - 1.56
Proteus vulgaris1.56 - 6.25
Pseudomonas aeruginosa6.25 - 25

Note: Data is compiled from publicly available research on Sporaricin A. Specific values may vary between studies.

Hypothesized Therapeutic Target of 2”-N-Formimidoylsporaricin A

Based on the structure of its parent compound, the primary therapeutic target of 2”-N-Formimidoylsporaricin A is hypothesized to be the bacterial 30S ribosomal subunit .

Mechanism of Action

Aminoglycosides, including Sporaricin A, exert their bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding event disrupts protein synthesis through several mechanisms:

  • Inhibition of Initiation Complex Formation: Binding of the aminoglycoside can interfere with the proper assembly of the ribosomal subunits and the initiation of translation.

  • Codon Misreading: The primary mechanism involves the distortion of the A-site, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, further disrupting protein synthesis.

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

The Role of 2”-N-Formimidoylation

The N-formimidoyl group is introduced enzymatically and has been shown in other aminoglycosides, such as fortimicin (B10828623) A, to be a strategy to overcome bacterial resistance mechanisms. It is plausible that the 2”-N-formimidoyl modification on Sporaricin A could:

  • Enhance Binding Affinity: The modification may increase the affinity of the antibiotic for its ribosomal target.

  • Evade Resistance Enzymes: Many common forms of aminoglycoside resistance are due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The formimidoyl group may sterically hinder the action of these enzymes, restoring activity against resistant strains.

Experimental Protocols

To validate the hypothesized therapeutic target and mechanism of action of 2”-N-Formimidoylsporaricin A, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of 2”-N-Formimidoylsporaricin A against a panel of clinically relevant bacteria and to compare its activity with the parent compound, Sporaricin A.

Methodology:

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including both susceptible and known aminoglycoside-resistant strains, should be used.

  • Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Antibiotic Preparation: Serial two-fold dilutions of 2”-N-Formimidoylsporaricin A and Sporaricin A are prepared in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the antibiotic dilutions. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Ribosome Binding Assay

Objective: To directly assess the binding of 2”-N-Formimidoylsporaricin A to the bacterial 30S ribosomal subunit.

Methodology:

  • Ribosome Isolation: 70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli) and dissociated into 30S and 50S subunits by sucrose (B13894) density gradient centrifugation.

  • Fluorescent Labeling: 2”-N-Formimidoylsporaricin A can be fluorescently labeled (e.g., with fluorescein).

  • Binding Reaction: The labeled antibiotic is incubated with varying concentrations of the isolated 30S ribosomal subunits.

  • Detection: The binding can be quantified using techniques such as fluorescence polarization or surface plasmon resonance (SPR). An increase in fluorescence polarization or a change in the SPR signal indicates binding.

  • Data Analysis: The dissociation constant (Kd) is calculated to determine the binding affinity.

In Vitro Translation Inhibition Assay

Objective: To determine the effect of 2”-N-Formimidoylsporaricin A on bacterial protein synthesis.

Methodology:

  • Cell-Free Translation System: A bacterial S30 extract containing all the necessary components for in vitro translation is used.

  • Reporter Gene: A template mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the system.

  • Inhibition Assay: The cell-free translation reaction is carried out in the presence of varying concentrations of 2”-N-Formimidoylsporaricin A.

  • Quantification: The amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase).

  • IC50 Determination: The concentration of the antibiotic that inhibits 50% of protein synthesis (IC50) is calculated.

Visualizations

Signaling Pathway

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_ribosome Ribosome Drug_Extracellular 2"-N-Formimidoylsporaricin A (Extracellular) Porin Porin Channel Drug_Extracellular->Porin Passive Diffusion Transporter Active Transport Porin->Transporter Periplasmic Space Drug_Intracellular Drug (Intracellular) Transporter->Drug_Intracellular Energy-dependent Uptake 30S 30S Subunit Drug_Intracellular->30S Binds to A-site of 16S rRNA 70S 70S Ribosome 30S->70S 50S 50S Subunit 50S->70S Protein_Aberrant Aberrant Proteins 70S->Protein_Aberrant Codon Misreading & Translocation Inhibition mRNA mRNA mRNA->70S tRNA Aminoacyl-tRNA tRNA->70S Cell_Death Bacterial Cell Death Protein_Aberrant->Cell_Death Leads to

Caption: Mechanism of action of 2”-N-Formimidoylsporaricin A.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Target is Bacterial Ribosome MIC 1. MIC Assay (Activity Assessment) Start->MIC Binding 2. Ribosome Binding Assay (Direct Target Interaction) MIC->Binding If active Translation 3. In Vitro Translation Assay (Functional Effect) Binding->Translation If binds Resistant 4. Activity against Resistant Strains Translation->Resistant If inhibits Conclusion Conclusion: Validate Therapeutic Target Resistant->Conclusion If active

Caption: Workflow for validating the therapeutic target.

Logical Relationship

Caption: Relationship between Sporaricin A and its derivative.

Conclusion

While further research is imperative, the existing knowledge of Sporaricin A and the nature of N-formimidoylation provides a strong foundation for investigating 2”-N-Formimidoylsporaricin A as a potential therapeutic agent. The primary therapeutic target is likely the bacterial 30S ribosomal subunit, and the 2”-N-formimidoyl modification holds the promise of enhanced activity and the ability to overcome certain mechanisms of bacterial resistance. The experimental protocols outlined in this guide offer a clear path for the validation of these hypotheses and the comprehensive characterization of this novel antibiotic candidate. This document serves as a critical starting point for researchers dedicated to the discovery and development of new and effective antimicrobial therapies.

Methodological & Application

Synthesis Protocol for 2"-N-Formimidoylsporaricin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the chemical synthesis of 2"-N-Formimidoylsporaricin A, a derivative of the aminoglycoside antibiotic Sporaricin A. The protocol is designed for researchers in medicinal chemistry and drug development exploring the modification of aminoglycosides to enhance their antibacterial properties or to overcome resistance mechanisms. The synthesis is a multi-step process involving the selective protection of primary amine groups, followed by N-formimidoylation of the target 2"-amino group, and subsequent deprotection to yield the final product. This protocol assumes the availability of Sporaricin A as the starting material.

The strategy hinges on the differential reactivity of the amino groups present in the Sporaricin A scaffold. To achieve regioselective formimidoylation at the 2"-position, a protection-deprotection strategy is necessary. The choice of protecting groups is critical to ensure stability during the formimidoylation step and efficient removal under mild conditions to preserve the integrity of the parent molecule.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary, particularly for steps involving sensitive reagents. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with appropriate visualization techniques (e.g., UV light, ninhydrin (B49086) stain). Purification of intermediates and the final product is proposed to be achieved by column chromatography on silica gel.

Step 1: Selective Protection of Primary Amines

This initial step involves the protection of the more reactive primary amino groups at the 6' and 2'-positions, leaving the 2"-amino group available for subsequent modification. Due to the similar reactivity of the primary amines, a carefully controlled reaction with a suitable protecting group is required. Benzyloxycarbonyl (Cbz) is a common protecting group for amines that can be removed under mild hydrogenolysis conditions.

  • Dissolve Sporaricin A (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until dissolved.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) (2.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Cbz-protected Sporaricin A by silica gel column chromatography.

Step 2: N-Formimidoylation of the 2"-Amino Group

With the 6' and 2'-amino groups protected, the 2"-amino group is selectively formimidoylated using ethyl formimidate hydrochloride.

  • Dissolve the di-Cbz-protected Sporaricin A (1.0 eq) in anhydrous methanol.

  • Add triethylamine (B128534) (TEA) (3.0 eq) to the solution to act as a base.

  • Add ethyl formimidate hydrochloride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2"-N-Formimidoyl-6',2'-di-N-Cbz-sporaricin A.

Step 3: Deprotection of the Cbz Groups

The final step is the removal of the Cbz protecting groups to yield this compound.

  • Dissolve the purified product from Step 2 in methanol.

  • Add Palladium on carbon (10% Pd/C) (0.1 eq by weight) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • Further purification, if necessary, can be performed by recrystallization or a final column chromatography.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of this compound

StepReactionStarting MaterialKey Reagents (Molar Equivalents)SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1ProtectionSporaricin ABenzyl chloroformate (2.2), Sodium carbonate (2.5)1,4-Dioxane/Water0 to RT12-1660-70
2FormimidoylationDi-Cbz-Sporaricin AEthyl formimidate hydrochloride (1.5), Triethylamine (3.0)MethanolRT2450-60
3Deprotection2"-N-Formimidoyl-di-N-Cbz-sporaricin A10% Palladium on carbon (catalytic), H₂MethanolRT8-1285-95

Note: Expected yields are estimates and may vary depending on experimental conditions and purification efficiency.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes & Protocols: In Vitro Antibacterial Assay of Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for conducting in vitro antibacterial assays of aminoglycoside antibiotics, with a focus on sporaricin A. While the specific derivative "2"-N-Formimidoylsporaricin A was the initial compound of interest, a comprehensive literature search did not yield specific antibacterial activity data for this molecule. Therefore, the following protocols and data are based on its parent compound, sporaricin A, a broad-spectrum aminoglycoside antibiotic.[1] These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and evaluation of new antibacterial agents.

Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis.[2] Sporaricin A has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like amikacin, dibekacin, and gentamicin.[1] The methodologies described herein are based on established standards for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Quantitative Data Presentation

The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a microorganism.[3] The following table summarizes the in vitro antibacterial activity of Sporaricin A against a variety of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sporaricin A against various bacterial strains.

Bacterial SpeciesNumber of StrainsMIC₉₀ (µg/mL)
Staphylococcus aureus1023.13
Staphylococcus epidermidis503.13
Escherichia coli1036.25
Klebsiella pneumoniae1053.13
Enterobacter cloacae523.13
Citrobacter freundii503.13
Serratia marcescens543.13
Proteus mirabilis516.25
Proteus vulgaris506.25
Proteus morganii50>100
Proteus inconstans131.56
Pseudomonas aeruginosa11225

MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of aminoglycoside antibiotics like sporaricin A. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • Test compound (e.g., Sporaricin A)

  • Bacterial strains (quality control and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve the desired concentration range. Each well should contain 100 µL of the diluted antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is determined as the lowest concentration at which the OD₆₀₀ is significantly lower than the growth control.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • Test compound (e.g., Sporaricin A)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Add the appropriate volume of the antibiotic stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the suspension to obtain a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of the agar plates with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL, delivering about 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Antibiotic Stock Solution dilution Serial Dilution of Antibiotic prep_compound->dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates prep_inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

aminoglycoside_moa aminoglycoside Aminoglycoside (e.g., Sporaricin A) bacterial_cell_wall Bacterial Cell Wall & Membrane aminoglycoside->bacterial_cell_wall Uptake ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits mistranslated_proteins Mistranslated Proteins ribosome->mistranslated_proteins Causes cell_death Bacterial Cell Death protein_synthesis->cell_death mistranslated_proteins->cell_death

Caption: General mechanism of action of aminoglycoside antibiotics.

References

Application Notes and Protocols for "2"-N-Formimidoylsporaricin A Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "2"-N-Formimidoylsporaricin A, a novel aminoglycoside antibiotic. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][2][3] This information is essential for researchers, scientists, and drug development professionals to assess the in vitro potency of new compounds and to inform further preclinical and clinical development.

The protocols outlined below are based on the widely accepted broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]

Principle of Broth Microdilution MIC Testing

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, which is typically observed as turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Protocols

Preparation of Materials and Reagents
  • "this compound Stock Solution:

    • Accurately weigh a sufficient amount of "this compound powder. Note the purity of the compound.

    • Dissolve the compound in a suitable solvent (e.g., sterile deionized water, as most aminoglycosides are water-soluble) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or lower until use.

  • Bacterial Strains:

    • Obtain well-characterized bacterial strains from a reputable culture collection (e.g., ATCC). Include quality control (QC) strains with known MIC values for aminoglycosides (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213).

    • Subculture the strains from frozen stocks onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar, Blood Agar) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.

  • Growth Media:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.

    • For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae).

    • Prepare and sterilize the media according to the manufacturer's instructions.

Inoculum Preparation
  • From a fresh 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspend the colonies in sterile saline (0.85% NaCl) or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Microtiter Plate Preparation and Inoculation
  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the "this compound working stock solution (at twice the highest desired final concentration) to the wells in the first column.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculate each well (from column 1 to 11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Seal the plates or cover with a lid to prevent evaporation and contamination.

Incubation
  • Incubate the microtiter plates in an ambient air incubator at 35 ± 2°C for 16-20 hours for most rapidly growing bacteria.

  • Incubation times and conditions may need to be adjusted for fastidious or slow-growing organisms according to standard guidelines.

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells for turbidity. A reading aid, such as a magnifying mirror, may be used.

  • The MIC is the lowest concentration of "this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

  • The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test results.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213 (QC)
Enterococcus faecalis29212 (QC)
Escherichia coli25922 (QC)
Pseudomonas aeruginosa27853 (QC)
Klebsiella pneumoniae700603
Acinetobacter baumannii19606
Methicillin-resistantStaphylococcus aureus (MRSA)BAA-1717
Vancomycin-resistantEnterococcus faecium (VRE)700221

Visualizations

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_plate Plate Setup and Inoculation cluster_final Incubation and Reading prep_compound Prepare '2'-N-Formimidoylsporaricin A Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth add_broth Dispense Broth into 96-Well Plate prep_media->add_broth prep_bacteria Subculture Bacterial Strains (Test and QC) standardize Prepare 0.5 McFarland Bacterial Suspension prep_bacteria->standardize dilute_inoculum Dilute to Final Inoculum Density (~5x10^5 CFU/mL) standardize->dilute_inoculum inoculate Inoculate Wells with Standardized Bacteria dilute_inoculum->inoculate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check

Caption: Workflow for the broth microdilution MIC testing of "this compound.

Mechanism of Action Signaling Pathway

As "this compound is a derivative of Sporaricin A, its mechanism of action is expected to be similar to other aminoglycoside antibiotics. Aminoglycosides primarily act by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis. This binding can lead to the misreading of mRNA, resulting in the production of non-functional proteins, and can also inhibit the translocation of the ribosome.

Caption: Putative mechanism of action for "this compound.

References

Application Notes and Protocols: "2"-N-Formimidoylsporaricin A" In Vivo Efficacy Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, no specific in vivo efficacy studies for "2"-N-Formimidoylsporaricin A" in mouse models were identified. The search included databases of peer-reviewed publications and general scientific repositories.

Our investigation also extended to related compounds, including Sporaricin A and its derivatives, in an effort to provide relevant contextual information. This search revealed that "this compound" is a derivative of Sporaricin A, which belongs to the aminoglycoside class of antibiotics and is structurally related to the Fortimicin (B10828623) family of antibiotics.

At present, there is a lack of published data to fulfill the request for detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams for "this compound" in vivo efficacy in mouse models.

Therefore, the following sections, which would typically contain detailed protocols and data visualizations, cannot be populated.

I. Quantitative Data Summary

No quantitative data from in vivo efficacy studies of "this compound" in mouse models are available in the reviewed literature.

II. Experimental Protocols

Detailed experimental protocols for in vivo efficacy studies of "this compound" in mouse models could not be sourced from the available literature.

III. Signaling Pathways and Experimental Workflows

Information regarding the signaling pathways modulated by "this compound" in vivo or detailed experimental workflows from mouse model studies is not available in the public domain. Consequently, no diagrams can be generated.

We recommend that researchers interested in the in vivo efficacy of "this compound" consider designing and conducting their own preclinical studies to generate the necessary data. Such studies would be foundational in characterizing the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

References

Application Notes and Protocols for "2"-N-Formimidoylsporaricin A in the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Scarcity:

An extensive search for "2"-N-Formimidoylsporaricin A" did not yield specific information regarding its use in treating gram-positive infections. This suggests that the compound may be in a very early stage of development, designated by a different name, or that public-domain data is currently unavailable. The following application notes and protocols are therefore provided as a generalized template. Researchers with access to proprietary data on "this compound can adapt this framework to structure their findings.

I. Application Notes

Introduction

Gram-positive bacteria are a major cause of both community-acquired and hospital-acquired infections.[1][2][3][4] The rise of antibiotic resistance in strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) necessitates the development of novel therapeutic agents.[5] "this compound is a novel investigational compound with potential activity against multi-drug resistant gram-positive pathogens. These notes provide a framework for researchers and drug development professionals on the proposed application of this compound.

Mechanism of Action (Hypothetical)

The precise mechanism of action for "this compound is yet to be fully elucidated. Based on the structural class of sporaricin A, it is hypothesized to target bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death.

Hypothetical Signaling Pathway Diagram:

MOA_Pathway cluster_bacterium Gram-Positive Bacterium Drug "this compound Ribosome 30S Ribosomal Subunit Drug->Ribosome Binds to Protein Aberrant Protein Synthesis Ribosome->Protein Causes Mistranslation mRNA mRNA mRNA->Ribosome Translates Death Bacterial Cell Death Protein->Death Leads to

Caption: Hypothetical mechanism of action of "this compound.

In Vitro Activity (Template)

This section would summarize the antimicrobial activity of "this compound against a panel of gram-positive bacteria. Key data points to include are Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of "this compound against Gram-Positive Bacteria (Template)

Bacterial StrainATCC NumberMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus(e.g., 29213)DataDataData
MRSA(e.g., BAA-1717)DataDataData
Staphylococcus epidermidis(e.g., 12228)DataDataData
Enterococcus faecalis(e.g., 29212)DataDataData
VRE (E. faecalis)(e.g., 51299)DataDataData
Enterococcus faecium(e.g., 700221)DataDataData
VRE (E. faecium)(e.g., BAA-2315)DataDataData
Streptococcus pneumoniae(e.g., 49619)DataDataData
Streptococcus pyogenes(e.g., 19615)DataDataData
In Vivo Efficacy (Template)

This section would present data from animal models of infection to demonstrate the in vivo efficacy of "this compound.

Table 2: In Vivo Efficacy of "this compound in a Murine Sepsis Model (Template)

Bacterial StrainInfection ModelTreatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load Reduction (log10 CFU)
MRSA (e.g., USA300)PeritonitisVehicle Control-DataData
"this compoundDose 1DataData
"this compoundDose 2DataData
VancomycinDoseDataData

II. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of "this compound.

Experimental Workflow:

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of "this compound in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Sepsis Model of Infection

This protocol describes a general method for evaluating the in vivo efficacy of "this compound in a mouse model of systemic infection.

Experimental Workflow:

References

Application Notes and Protocols for Preclinical Formulation of "2"-N-Formimidoylsporaricin A"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2"-N-Formimidoylsporaricin A" is a novel semi-synthetic derivative of Sporaricin A, an aminoglycoside antibiotic.[1] Aminoglycosides are potent, broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[2] This class of antibiotics is crucial for treating severe infections caused by Gram-negative and some Gram-positive bacteria.[2][3] However, their clinical use is often limited by significant toxicities, primarily nephrotoxicity and ototoxicity.[4] The formimidoyl modification at the 2"-position of the core aminocyclitol ring of Sporaricin A is hypothesized to enhance antibacterial efficacy, particularly against resistant strains, while potentially mitigating the characteristic toxicities of the aminoglycoside class.

These application notes provide a comprehensive guide for the preclinical formulation and evaluation of "this compound". The protocols outlined below are intended to assist researchers in characterizing the physicochemical properties of this new chemical entity (NCE) and developing a suitable formulation for in vitro and in vivo preclinical studies.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of an NCE is fundamental for formulation development. The following are key parameters to be evaluated for "this compound".

2.1. Hypothetical Physicochemical Properties

Due to the novel nature of "this compound", the following data is illustrative and should be determined experimentally.

PropertyHypothetical ValueMethod
Chemical Structure See Figure 1Mass Spectrometry, NMR
Molecular Formula C18H36N6O5Elemental Analysis
Molecular Weight 432.52 g/mol Mass Spectrometry
Appearance White to off-white powderVisual Inspection
pKa 8.2, 9.5, 10.8 (multiple basic centers)Potentiometric Titration
LogP (Octanol/Water) -2.5Shake Flask Method
Aqueous Solubility >100 mg/mL in waterSaturation Shake Flask Method

Figure 1: Hypothetical Structure of "this compound" Caption: The structure of Sporaricin A modified with a formimidoyl group at the 2"-position.

Preclinical Formulation Development

The primary goal of preclinical formulation is to ensure adequate and reproducible exposure of the test article in animal models. Given that "this compound" is expected to be highly water-soluble, a simple aqueous-based formulation is the logical starting point.

3.1. Excipient Compatibility Studies

Prior to formulation, the compatibility of "this compound" with common excipients should be assessed.

Table 1: Excipient Compatibility Screening (Hypothetical Data)

ExcipientRatio (API:Excipient)Initial Purity (%)Purity after 4 weeks at 40°C/75% RH (%)Observations
Saline (0.9% NaCl)1:100 (w/v)99.599.3No change in appearance
Phosphate Buffered Saline (PBS)1:100 (w/v)99.599.4No change in appearance
Carboxymethylcellulose (CMC)1:1 (w/w)99.592.1Browning of the mixture
Polyethylene Glycol 400 (PEG 400)1:1 (w/w)99.598.9Slight yellowing
Lactose (B1674315)1:1 (w/w)99.585.7Significant degradation

3.2. Recommended Preclinical Formulation

For initial in vivo pharmacokinetic and efficacy studies, a sterile solution of "this compound" in isotonic saline is recommended.

  • Vehicle: 0.9% Sodium Chloride Injection, USP

  • Concentration: To be determined based on the dose required for the specific animal model. The high aqueous solubility should allow for a wide range of concentrations.

  • Preparation: Dissolve the required amount of "this compound" in the vehicle under aseptic conditions. Filter sterilize through a 0.22 µm filter.

Experimental Protocols

4.1. Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of "this compound" in various aqueous media.

Materials:

  • "this compound" powder

  • Purified water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.01 M HCl (pH 2)

  • Acetate buffer, pH 4.5

  • Shaking incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of "this compound" to a known volume of each solvent in a sealed vial.

  • Place the vials in a shaking incubator at 25°C for 24 hours to reach equilibrium.

  • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the respective solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

4.2. Protocol for Stability Studies

Objective: To assess the stability of "this compound" in the proposed preclinical formulation.

Materials:

  • Sterile-filtered solution of "this compound" in 0.9% saline (e.g., 10 mg/mL)

  • Climate-controlled stability chambers

  • HPLC-UV system

Procedure:

  • Dispense the formulation into sterile, sealed vials.

  • Store the vials under the following conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months for long-term; 0, 1, 2, 3, and 6 months for accelerated), withdraw samples.

  • Analyze the samples for:

    • Appearance (visual inspection)

    • pH

    • Purity and degradation products by HPLC-UV

    • Potency (concentration of the active ingredient)

4.3. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic potential of "this compound" on a relevant mammalian cell line (e.g., HEK293 for kidney cells or HEI-OC1 for auditory cells).

Materials:

  • HEK293 or HEI-OC1 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • "this compound" stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "this compound" in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

In Vitro and In Vivo Antimicrobial Activity

The antimicrobial activity of "this compound" should be compared to its parent compound, Sporaricin A, and other clinically relevant aminoglycosides.

Table 2: Comparative In Vitro Antimicrobial Activity (MIC90, µg/mL) (Hypothetical Data Based on Sporaricin A Profile)

Organism"this compound"Sporaricin AAmikacinGentamicin
Staphylococcus aureus1.563.133.130.78
Klebsiella pneumoniae3.133.133.131.56
Enterobacter cloacae3.133.136.253.13
Serratia marcescens1.563.136.253.13
Pseudomonas aeruginosa12.5256.253.13

Signaling Pathways and Visualization

Aminoglycoside-induced ototoxicity is a major concern. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.

6.1. Workflow for Preclinical Formulation and Evaluation

Caption: Experimental workflow for preclinical studies.

6.2. Aminoglycoside-Induced Ototoxicity Signaling Pathway

Caption: Signaling pathway of aminoglycoside ototoxicity.

References

Application Note & Protocol: Quantitative Analysis of "2"-N-Formimidoylsporaricin A" using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"2"-N-Formimidoylsporaricin A is a member of the aminoglycoside class of antibiotics. Due to their potent activity against Gram-negative bacteria, accurate and sensitive quantification in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for the bioanalysis of aminoglycosides due to its high accuracy, specificity, and sensitivity.[2] This document provides a detailed protocol for the quantitative analysis of "this compound in biological matrices, leveraging established methodologies for aminoglycoside antibiotics.

Aminoglycosides are polar compounds, which can present challenges for traditional reversed-phase chromatography.[3] Therefore, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents are often employed.[3][4] This protocol will focus on a HILIC-based method, which avoids the use of ion-pairing reagents that can suppress MS ionization.

Experimental Protocols

This section details the step-by-step methodology for sample preparation and HPLC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting small molecules like aminoglycosides from plasma or serum samples.

  • Objective: To remove proteins from the biological matrix that can interfere with the analysis and damage the HPLC column.

  • Materials:

    • Biological matrix (e.g., rat plasma)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Internal Standard (IS) solution (e.g., another aminoglycoside not present in the sample, such as Ribostamycin or a stable-isotope labeled version of the analyte)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 13,000 x g and 4°C

  • Procedure:

    • Pipette 50 µL of the biological sample (standard, quality control, or unknown) into a clean microcentrifuge tube.

    • Add 5 µL of the Internal Standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the samples on ice for 15 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Objective: To chromatographically separate "this compound from other components in the sample extract and to detect and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • HPLC system capable of binary gradient elution

    • Autosampler with temperature control

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (HILIC):

    • Column: HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 4.0 with formic acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% A

      • 1-5 min: 5% to 40% A

      • 5-5.1 min: 40% to 5% A

      • 5.1-8 min: 5% A (Re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: (Note: These are hypothetical and would need to be optimized for "this compound. The process involves infusing a standard solution of the analyte and its internal standard into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.)

      • "this compound: m/z [M+H]+ → product ion 1 (quantifier), m/z [M+H]+ → product ion 2 (qualifier)

      • Internal Standard: m/z [M+H]+ → product ion (quantifier)

Data Presentation

The following tables summarize typical quantitative performance parameters for the analysis of aminoglycosides using HPLC-MS/MS, based on published methods.

Table 1: Method Validation Parameters for Aminoglycoside Analysis

ParameterTypical ValueReference
Linearity (r²)> 0.999
Limit of Detection (LOD)1.0 - 5.0 µg/kg
Limit of Quantification (LOQ)2.0 - 10.0 µg/kg
Recovery75.8% - 107.2%
Intraday Precision (%RSD)3.8% - 12.5%
Interday Precision (%RSD)3.8% - 12.5%

Table 2: Example MRM Transitions for Common Aminoglycosides (For illustrative purposes)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Kanamycin485.2163.1324.1
Gentamicin C1478.3322.2157.1
Neomycin B615.3161.1323.2
Ribostamycin (IS)455.2293.1163.1

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (Plasma, Serum, etc.) add_is Spike with Internal Standard sample->add_is precipitate Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge (13,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (HILIC Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Analysis (Quantification) msms->data

Caption: Workflow for the HPLC-MS/MS analysis of "this compound.

Logical Relationship of Analytical Steps

logical_relationship extraction Sample Extraction (Isolate Analyte) separation Chromatographic Separation (Resolve from Matrix) extraction->separation Inject detection Mass Spectrometric Detection (Identify & Quantify) separation->detection Elute result Quantitative Result (Concentration) detection->result Process

Caption: Core stages of the bioanalytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of "2"-N-Formimidoylsporaricin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of "2"-N-Formimidoylsporaricin A. The information is structured to address specific experimental challenges in a clear question-and-answer format.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: I am observing very low to no yield of the desired "this compound. What are the potential causes and solutions?

A1: Low or no product yield is a frequent issue stemming from several factors related to reagents, reaction conditions, or the starting material.

Potential Causes & Solutions:

  • Reagent Quality: The formimidoylating agent (e.g., N,N-Dimethylformamide dimethyl acetal (B89532), Ethyl formimidate hydrochloride) may have degraded.

    • Solution: Use a freshly opened bottle of the reagent or purify/re-analyze the existing stock. Ensure the reagent is stored under anhydrous conditions.

  • Reaction Conditions: The reaction may be sensitive to temperature, solvent, or reaction time. Aminoglycosides are highly polar and may have poor solubility in common aprotic solvents.

    • Solution: Optimize reaction parameters systematically. Use a polar aprotic solvent like DMF or DMSO to improve the solubility of Sporaricin A. See the example data in Table 1 for guidance on optimization.

  • Presence of Water: Aminoglycosides are hygroscopic, and water can consume the formimidoylating reagent.

    • Solution: Dry the Sporaricin A starting material under high vacuum before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry: An insufficient amount of the formimidoylating agent will lead to an incomplete reaction.

    • Solution: Increase the equivalents of the formimidoylating agent. A 1.5 to 3-fold excess is a reasonable starting point for optimization.

Table 1: Example Data for Optimizing N-Formimidoylation Conditions

EntryFormimidoylating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl Formimidate HCl (1.2)Methanol (B129727)2512< 5
2Ethyl Formimidate HCl (2.0)DMF251235
3Ethyl Formimidate HCl (2.0)DMF50665
4Ethyl Formimidate HCl (3.0)DMF50672
5DMF-DMA (2.0)DMF50658

Q2: My analysis (e.g., LC-MS, NMR) shows multiple products instead of a single desired product. How can I improve the regioselectivity for the 2"-amino group?

A2: Sporaricin A has multiple nucleophilic amino groups, which can all react with the formimidoylating agent, leading to a mixture of products.[1]

Potential Causes & Solutions:

  • Inherent Reactivity: The different amino groups on the Sporaricin A molecule may have similar reactivities under the chosen reaction conditions.

    • Solution 1 (Kinetic Control): Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely. Add the formimidoylating agent slowly to the solution of Sporaricin A. This may favor the reaction at the most sterically accessible or most nucleophilic amine.

    • Solution 2 (Protecting Group Strategy): This is the most robust approach. Selectively protect the other amino groups before the formimidoylation step. Orthogonal protecting groups like Boc (acid-labile) or Cbz (hydrogenolysis-labile) can be used.[2] This requires additional synthesis steps but ensures the reaction occurs only at the desired 2"-position.

Q3: The reaction seems to stop before all the Sporaricin A is consumed. How can I drive the reaction to completion?

A3: Incomplete conversion is often related to reagent stoichiometry, reaction equilibrium, or catalyst deactivation (if applicable).

Potential Causes & Solutions:

  • Insufficient Reagent: The formimidoylating agent may be consumed by side reactions or trace water.

    • Solution: Add a larger excess of the formimidoylating agent (e.g., 3-5 equivalents). Consider a second addition of the reagent midway through the reaction time.

  • Reversible Reaction: Some formimidoylation reactions can be reversible.

    • Solution: If a byproduct is formed (e.g., an alcohol from a formimidate ester), attempt to remove it from the reaction mixture, for example, by using a Dean-Stark trap if conditions allow, though this is less common for this reaction type.

Q4: I am having significant difficulty purifying the final product. The compound streaks on silica (B1680970) gel and is hard to separate from the starting material. What should I do?

A4: "this compound, like its parent compound, is a highly polar and basic molecule, making standard silica gel chromatography challenging.[3][4]

Potential Causes & Solutions:

  • Strong Interaction with Silica: The basic amino groups interact strongly with the acidic silica gel, causing poor peak shape and recovery.

    • Solution 1 (Modified Silica Chromatography): Use a modified mobile phase. Add a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., 1-2%) to the eluent to suppress the interaction with silica.[4]

    • Solution 2 (Alternative Stationary Phases): Use a different chromatographic technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating highly polar compounds like aminoglycosides. Reversed-phase chromatography with an ion-pairing agent (e.g., trifluoroacetic acid, TFA) in the mobile phase is another viable option.

    • Solution 3 (Specialized Resins): Ion-exchange chromatography can be used to separate compounds based on their charge state.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material? A: The synthesis should start with high-purity Sporaricin A. The presence of impurities from its isolation can interfere with the reaction. It is crucial to ensure the starting material is thoroughly dried, as aminoglycosides are often isolated as salts and can be hygroscopic.

Q: Which formimidoylating agent is best? A: The choice depends on reactivity and selectivity.

  • Ethyl formimidate hydrochloride: A common and effective reagent. It requires a base (like triethylamine or DIPEA) to be added to the reaction to neutralize the HCl salt.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A milder, neutral reagent that produces methanol and dimethylamine (B145610) as byproducts, which are often easier to remove.

Q: Do I need to use protecting groups? A: For achieving high yield and purity of the specific "this compound isomer, a protecting group strategy is highly recommended. Without protecting groups, you will likely obtain a mixture of formimidoylated isomers that are very difficult to separate. A common strategy involves selectively protecting the more reactive amino groups, leaving the 2"-amino group available for reaction.

Q: How can I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) can be challenging due to the high polarity. A HILIC TLC plate or a C18 reversed-phase plate might give better results. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can clearly distinguish the starting material, product, and any multi-formimidoylated byproducts by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: General Procedure for N-Formimidoylation of Sporaricin A

  • Preparation: Dry Sporaricin A (1.0 equiv) under high vacuum at 40°C for 4 hours.

  • Dissolution: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the dried Sporaricin A in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add triethylamine (1.1 equiv per hydrochloride salt in the reagent). Slowly add a solution of ethyl formimidate hydrochloride (2.0 equiv) in anhydrous DMF.

  • Reaction: Allow the reaction to warm to 50°C and stir for 6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue using an appropriate chromatographic method, such as HILIC (see Protocol 2).

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: A silica-based HILIC column with a polar stationary phase.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% Formic Acid (or Ammonium Formate for better MS compatibility).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient from 95% A to 60% A

    • 25-30 min: Hold at 60% A

    • 30-35 min: Return to 95% A and re-equilibrate.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as aminoglycosides have a poor UV chromophore.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Sporaricin A r1 Dissolve Sporaricin A in DMF (Inert Atmosphere) p1->r1 p2 Prepare Anhydrous Solvent (DMF) p2->r1 r2 Add Base (e.g., TEA) and Formimidoylating Agent r1->r2 r3 Heat Reaction (e.g., 50°C) Monitor by LC-MS r2->r3 w1 Quench Reaction r3->w1 w2 Solvent Evaporation w1->w2 w3 Purify by Chromatography (e.g., HILIC) w2->w3 w4 Characterize Pure Product (NMR, HRMS) w3->w4

Caption: General experimental workflow for the synthesis of "this compound.

G start Low or No Yield Observed check_reagents Are reagents (formimidoylating agent, solvent) fresh and anhydrous? start->check_reagents reagents_no Use fresh/purified reagents and anhydrous solvents. Dry starting material. check_reagents->reagents_no No check_conditions Are reaction conditions (temp, stoichiometry, solvent) optimized? check_reagents->check_conditions Yes reagents_yes Yes conditions_no Systematically vary temp, solvent, and reagent equivalents. (See Table 1) check_conditions->conditions_no No check_selectivity Is regioselectivity an issue? (Multiple products observed) check_conditions->check_selectivity Yes conditions_yes Yes selectivity_yes Consider a protecting group strategy or run reaction at lower temp. check_selectivity->selectivity_yes Yes

Caption: Troubleshooting decision tree for low synthesis yield.

References

"2"-N-Formimidoylsporaricin A" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2"-N-Formimidoylsporaricin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound and why is its stability in aqueous solution a concern?

"this compound is a semi-synthetic derivative of Sporaricin A, a broad-spectrum aminoglycoside antibiotic.[1] The core structure contains multiple functional groups, including amide linkages and a synthetically introduced N-formimidoyl group (-N=CH-NH-). Both formimidoyl and amide groups are susceptible to hydrolysis, the chemical breakdown of a compound due to reaction with water.[2][3] This degradation can lead to a loss of biological activity and the formation of impurities, making the stability of "this compound in aqueous solutions a critical parameter for experimental reproducibility and pharmaceutical development.

Q2: What are the primary degradation pathways for "this compound in an aqueous solution?

The two main degradation pathways in aqueous solutions are:

  • Hydrolysis of the N-formimidoyl group: This is generally the most labile part of the molecule. The C=N double bond is susceptible to nucleophilic attack by water, which can be catalyzed by both acids and bases.[4] This reaction cleaves the formimidoyl group, yielding Sporaricin A and formic acid or its derivatives.

  • Hydrolysis of amide bonds: Sporaricin A contains an N-glycyl-N-methyl-amino side chain, which includes an amide (peptide) bond.[1] Amide bonds are generally more stable than formimidoyl groups but can undergo hydrolysis under heating, or in the presence of strong acids or bases, breaking the bond between the carbonyl group and the nitrogen atom.

Q3: How do pH and temperature affect the stability of "this compound?

Both pH and temperature are critical factors.

  • pH: The hydrolysis of both formimidoyl groups and amides is significantly influenced by pH.

    • Acidic Conditions (pH < 7): Acid catalysis accelerates the hydrolysis of both functional groups. Under acidic conditions, the amine product of amide hydrolysis will be protonated, which typically makes the reaction irreversible.

    • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is also a significant degradation pathway. For amides, the carboxylic acid product is deprotonated to a carboxylate salt, which also drives the reaction to completion. Studies on related compounds show that plots of log(degradation rate) versus pH often yield a U-shaped curve, with the greatest stability observed at a specific pH range, typically near neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. For amide hydrolysis, heating is often required to achieve a significant rate of degradation. Therefore, storing solutions of "this compound at lower temperatures (e.g., 2-8°C or frozen) is recommended to minimize degradation.

Q4: What are the expected degradation products?

The primary degradation product from the hydrolysis of the N-formimidoyl group is the parent compound, Sporaricin A . Further degradation via amide bond hydrolysis would yield des-glycyl-sporaricin A and glycine . The specific degradation profile will depend on the experimental conditions (pH, temperature, time).

Q5: How can I prepare and store a stable aqueous solution of "this compound?

To maximize stability:

  • Buffer Selection: Prepare solutions in a buffer system that maintains a pH where the compound is most stable (typically near neutral, but this should be determined experimentally).

  • Temperature: Prepare stock solutions at room temperature but store them at low temperatures (e.g., -20°C or -80°C) for long-term use. For short-term use, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles.

  • Concentration: Prepare concentrated stock solutions in a suitable solvent (if solubility allows) and dilute to the final working concentration in the aqueous assay buffer just before use.

  • Purity of Water: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of biological activity in an assay. Degradation of "this compound in the aqueous assay buffer. The N-formimidoyl group is critical for activity, and its hydrolysis leads to the less active parent compound.1. Check the pH of your assay buffer. Adjust to a near-neutral pH if possible. 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Run assays at the lowest feasible temperature. 4. Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.
New or unexpected peaks appear in HPLC analysis over time. Chemical degradation of the compound into one or more products.1. Characterize the new peaks. The primary degradation product is likely Sporaricin A. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. 3. Re-evaluate your solution preparation and storage conditions (pH, temperature, light exposure) to minimize degradation.
Precipitation or cloudiness observed in the solution. Poor solubility or formation of insoluble degradation products. Aminoglycosides are generally water-soluble, so precipitation may indicate degradation.1. Ensure the pH of the solution is within the optimal solubility range for the compound. 2. Try preparing a more dilute solution. 3. Filter the solution through a 0.22 µm filter before use. 4. Analyze both the supernatant and the precipitate (if possible) by HPLC to identify the components.

Quantitative Stability Data

As specific stability data for "this compound is not publicly available, researchers should perform their own stability studies. The following table provides a template for recording such data.

Condition pH Temperature (°C) Time (hours) % Intact "this compound Remaining Major Degradation Product(s) Observed
Example Data7.4370100%-
Example Data7.437685%Sporaricin A
Example Data7.4372455%Sporaricin A
Example Data3.037640%Sporaricin A
Example Data9.037660%Sporaricin A
Your Data
Your Data

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To intentionally degrade "this compound under various stress conditions.

Procedure:

  • Prepare a stock solution of "this compound (e.g., 1 mg/mL) in HPLC-grade water or a suitable buffer.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 M HCl. Incubate at a controlled temperature (e.g., 75°C) for 30 minutes. Neutralize with 1.0 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 M NaOH. Incubate at a controlled temperature (e.g., 75°C) for 30 minutes. Neutralize with 1.0 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in a controlled-temperature oven at 100°C for 24 hours. Also, incubate a solution sample under the same conditions.

  • Photolytic Degradation: Expose a solution sample to UV radiation (e.g., 254 nm and 360 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying a parent compound from its degradation products.

Objective: To quantify the amount of intact "this compound over time.

Methodology:

  • Chromatographic System: HPLC with a suitable detector. Since aminoglycosides lack a strong chromophore, detection methods like Evaporative Light Scattering Detection (ELSD) or post-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection are often used.

  • Column: A reversed-phase C18 column is commonly used for aminoglycoside analysis.

  • Mobile Phase: A typical mobile phase for aminoglycosides is an ion-pair, reversed-phase system. This might consist of an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic modifier like acetonitrile (B52724) or methanol.

  • Procedure:

    • Prepare the aqueous solution of "this compound at the desired concentration, pH, and temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, stop the degradation reaction (e.g., by flash freezing or neutralization).

    • Inject the sample into the HPLC system.

    • Calculate the percentage of intact compound remaining by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the likely primary degradation pathways of "this compound in an aqueous environment.

Degradation_Pathway cluster_main cluster_hydrolysis1 Pathway 1: Formimidoyl Hydrolysis (Primary) cluster_hydrolysis2 Pathway 2: Amide Hydrolysis (Secondary) 2 2 -N-Formimidoylsporaricin A Structure -N-Formimidoylsporaricin A Structure mol R-NH-CH=N-R' (Amide Linkages Elsewhere) prod1 Sporaricin A (R-NH2) mol->prod1 H₂O (Acid/Base Catalysis) prod3 des-glycyl-sporaricin A prod1->prod3 H₂O, Heat (Strong Acid/Base) prod2 Formic Acid Derivatives prod4 Glycine

Caption: Proposed degradation of "this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps for diagnosing and resolving stability issues.

Troubleshooting_Workflow start Stability Issue Observed (e.g., low activity, new peaks) check_params Review Solution Parameters: pH, Temperature, Age start->check_params is_params_ok Are parameters optimal? check_params->is_params_ok adjust_params Adjust pH to neutral. Store at ≤4°C. Use fresh solution. is_params_ok->adjust_params No issue_persists Issue Persists is_params_ok->issue_persists Yes retest Retest Experiment adjust_params->retest issue_resolved Issue Resolved retest->issue_resolved forced_degradation Perform Forced Degradation Study (See Protocol 1) issue_persists->forced_degradation characterize Characterize Degradants (e.g., LC-MS) forced_degradation->characterize reformulate Consider Reformulation (e.g., different buffer, excipients) characterize->reformulate

References

"2"-N-Formimidoylsporaricin A" overcoming poor solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2"-N-Formimidoylsporaricin A". This resource provides researchers, scientists, and drug development professionals with essential guidance on handling this novel compound, with a particular focus on overcoming its poor aqueous solubility for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of "this compound"?

A: Due to its hydrophobic nature, "this compound" exhibits poor solubility in aqueous buffers. The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.

Q2: I observed a precipitate when I diluted my DMSO stock solution into my aqueous cell culture medium. What is happening?

A: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds.[1][2] It occurs because the compound is highly soluble in the organic DMSO but becomes insoluble when diluted into the aqueous environment of your media, exceeding its thermodynamic solubility limit.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to ensure that the observed effects are from "this compound" and not the solvent.[3]

Q4: How can I determine the aqueous solubility of "this compound" before starting my experiments?

A: It is highly recommended to perform both kinetic and thermodynamic solubility assays. A kinetic solubility assay, often performed using nephelometry, provides a rapid assessment of solubility under non-equilibrium conditions, which is useful for high-throughput screening.[1] A thermodynamic solubility assay, such as the shake-flask method, determines the true equilibrium solubility and is crucial for lead optimization and formulation development.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: A visible precipitate or cloudiness forms instantly when the DMSO stock of "this compound" is added to the aqueous assay buffer or cell culture medium.

Root Cause: The final concentration of the compound exceeds its aqueous solubility limit.

Solutions:

Solution Description Considerations
Decrease Final Concentration The most direct approach is to lower the final working concentration of the compound in your assay.This may require adjusting your experimental design to work within the soluble range of the compound.
Optimize Dilution Method Instead of a single-step dilution, perform a serial dilution. A stepwise approach can prevent rapid solvent exchange that causes precipitation.Pre-warm the aqueous media to 37°C before adding the compound, and add the DMSO stock dropwise while gently vortexing.
Use Co-solvents Pharmaceutically acceptable co-solvents like PEG400 or ethanol (B145695) can be used in the final solution to increase solubility.The final concentration of any co-solvent must be tested for compatibility and potential toxicity in your specific assay and cell line.
Employ Solubilizing Agents Agents like cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.Cyclodextrins may alter the free concentration of the compound, potentially impacting its biological activity. This interaction should be characterized.
Issue 2: Time-Dependent Precipitation During Incubation

Symptoms: The solution is initially clear upon dilution but becomes cloudy or forms a precipitate over the course of a long incubation period (e.g., 24-72 hours).

Root Cause: The compound may be slowly coming out of a supersaturated solution, or it may be binding to components in the cell culture medium (like serum proteins) to form insoluble complexes.

Solutions:

Solution Description Considerations
Reduce Incubation Time If the experimental design allows, shorten the incubation period to minimize the time for precipitation to occur.This may not be feasible for all assays, particularly those measuring long-term cellular effects.
Reduce Serum Concentration If using fetal bovine serum (FBS), try reducing its percentage in the culture medium.Be mindful of the impact on cell health and growth, as many cell lines are dependent on serum components.
Use Serum-Free Media If possible, switch to a serum-free medium for the duration of the compound treatment.This requires careful validation to ensure cell viability and normal behavior in the absence of serum.
Perform a Kinetic Solubility Test Assess the compound's solubility over time in your specific cell culture medium to determine a stable concentration window.This provides empirical data to guide the design of your main experiments.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of "this compound" under kinetic conditions.

Materials:

  • "this compound"

  • 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well clear microplates

  • Laser Nephelometer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of "this compound" in 100% DMSO.

  • Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new microplate.

  • Initiate Precipitation: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the baseline is considered the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is considered the "gold standard".

Materials:

  • "this compound" (solid powder)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Suspension: Add an excess amount of solid "this compound" to a glass vial containing a known volume of the buffer. Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Separate the saturated supernatant by either centrifugation or filtration to remove all undissolved particles.

  • Quantification: Prepare a calibration curve of the compound with known concentrations. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Calculate Solubility: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of "this compound", adapted for a poorly soluble compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • "this compound" (10 mM stock in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the "this compound" DMSO stock. Dilute these into pre-warmed complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells for "cells only" (negative control) and "vehicle control" (cells + medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Experimental and Logic Workflows

G cluster_prep Phase 1: Preparation & Solubility Testing cluster_assay Phase 2: In Vitro Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation prep_stock Prepare 10 mM Stock in 100% DMSO sol_kinetic Kinetic Solubility Assay (Nephelometry) prep_stock->sol_kinetic sol_thermo Thermodynamic Solubility Assay (Shake-Flask) prep_stock->sol_thermo determine_conc Determine Max Soluble Working Concentration sol_kinetic->determine_conc sol_thermo->determine_conc prep_working Prepare Working Solutions (Final DMSO <= 0.5%) determine_conc->prep_working run_assay Perform Cell-Based Assay (e.g., MTT) prep_working->run_assay readout Measure Assay Readout (e.g., Absorbance) run_assay->readout controls Include Vehicle Controls (DMSO only) controls->run_assay analyze Calculate % Viability vs. Vehicle Control readout->analyze interpret Interpret Results (Consider Solubility Limits) analyze->interpret

Caption: Workflow for handling a poorly soluble compound.

Signaling Pathway Diagram

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism investigated in cytotoxicity studies. "this compound", if cytotoxic, could potentially modulate components of this pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

"2"-N-Formimidoylsporaricin A" inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results during experiments with "2"-N-Formimidoylsporaricin A.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in MIC values for "this compound between experimental repeats. What are the common causes?

A1: Inconsistent MIC results can arise from several experimental factors. Key areas to investigate include variability in the preparation of the bacterial inoculum, degradation of the "this compound stock solution, and inconsistencies in incubation conditions.[1][2] It is also crucial to ensure that the testing methodology is followed precisely in each replicate.

Q2: Could the chosen MIC determination method impact the results for "this compound?

A2: Yes, the method used for MIC determination can influence the outcome. While broth microdilution is a widely accepted standard, other methods like agar (B569324) dilution or gradient diffusion strips may produce different MIC values.[1][3] Automated systems can also introduce variability compared to manual methods. For consistency, it is recommended to use a single, validated method for all comparative studies. To troubleshoot, results can be verified using a reference method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q3: Our MIC values for "this compound appear to increase after storing the stock solutions. Is this expected?

A3: While specific stability data for "this compound is not widely published, it is a common issue for antimicrobial agents, including aminoglycosides, to lose potency over time. This can be exacerbated by improper storage conditions or repeated freeze-thaw cycles. We recommend preparing fresh stock solutions at regular intervals and storing them as single-use aliquots at the recommended temperature to minimize degradation.

Q4: How does the growth phase of the bacterial inoculum affect the MIC results for "this compound?

A4: The physiological state of the bacteria at the time of inoculation is a critical factor. Using a bacterial culture that is not in the logarithmic (exponential) growth phase can lead to inaccurate and inconsistent MIC values. It is essential to standardize the inoculum preparation to ensure the bacteria are actively growing and at the correct density.

Q5: Can the type of culture medium used affect the MIC results for "this compound?

A5: Absolutely. The composition of the culture medium, including its pH and cation concentrations (e.g., Ca2+ and Mg2+), can significantly impact the activity of aminoglycoside antibiotics like sporaricin A. It is advisable to use a standardized and recommended medium, such as Mueller-Hinton broth, and to ensure consistency in media preparation between experiments.

Troubleshooting Guides

Issue: High Variability in MIC Results Between Replicates

This is a frequent challenge that can often be resolved by a thorough review and standardization of the experimental protocol.

Potential CauseRecommended Action
Inoculum Preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. For accuracy, use a spectrophotometer. The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL.
"this compound" Preparation Prepare fresh stock solutions of "this compound. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Perform a serial dilution check to ensure accuracy.
Pipetting and Mixing Ensure pipettes are properly calibrated. Use fresh tips for each dilution and replicate. Thoroughly mix all solutions, including the stock solution, media, and inoculum.
Incubation Conditions Maintain consistent incubation temperature (e.g., 35 ± 2 °C) and duration (e.g., 16-20 hours for non-fastidious bacteria). Ensure proper atmospheric conditions if required for the test organism.
Edge Effects The outermost wells of a microtiter plate are prone to evaporation. To mitigate this, consider filling the outer wells with sterile broth or using a plate sealer.
Issue: MIC Values are Consistently Higher or Lower Than Expected

If your results are consistently skewed, it may point to a systematic error in your procedure or a change in the susceptibility of your bacterial strain.

Potential CauseRecommended Action
Incorrect "this compound" Concentration Verify the initial concentration of your "this compound stock solution. If possible, have the concentration independently verified.
Bacterial Strain Contamination or Mutation Confirm the identity and purity of your bacterial strain. Consider re-streaking from a frozen stock. Spontaneous mutations can lead to changes in susceptibility.
Quality Control (QC) Strain Always include a reference QC strain with a known MIC range for aminoglycosides (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each experiment to validate your results.
Media Composition Variations in media batches, especially cation concentrations, can affect aminoglycoside activity. Use a single, quality-controlled batch of media for a set of experiments.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)
  • Preparation of "this compound" Stock Solution:

    • Dissolve "this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted "this compound".

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of "this compound that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action for Aminoglycosides

Aminoglycosides, the class of antibiotics to which sporaricin A belongs, primarily act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.

aminoglycoside_moa aminoglycoside Aminoglycoside ('2'-N-Formimidoylsporaricin A) outer_membrane Outer Membrane (Gram-negative) aminoglycoside->outer_membrane Passive Diffusion periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane Energy-dependent Uptake ribosome_30S 30S Ribosomal Subunit inner_membrane->ribosome_30S Binding protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Interference mistranslation mRNA Mistranslation & Truncated Proteins protein_synthesis->mistranslation Leads to cell_death Bacterial Cell Death mistranslation->cell_death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

Troubleshooting Workflow for Inconsistent MIC Results

This flowchart provides a logical progression for identifying the source of variability in your MIC assays.

troubleshooting_workflow start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol (CLSI/EUCAST guidelines) start->check_protocol check_reagents Evaluate Reagents start->check_reagents check_strain Verify Bacterial Strain start->check_strain sub_protocol Inoculum Density? Standardized Growth Phase? Consistent Incubation? check_protocol->sub_protocol sub_reagents Fresh Compound Stock? Media Quality/pH? Solvent Effects? check_reagents->sub_reagents sub_strain Purity Check? QC Strain in Range? Correct Species? check_strain->sub_strain revise_protocol Standardize Protocol sub_protocol->revise_protocol No rerun_assay Re-run Assay with Controls sub_protocol->rerun_assay Yes prepare_fresh Prepare Fresh Reagents sub_reagents->prepare_fresh No sub_reagents->rerun_assay Yes re_isolate Re-isolate/Confirm Strain sub_strain->re_isolate No sub_strain->rerun_assay Yes revise_protocol->rerun_assay prepare_fresh->rerun_assay re_isolate->rerun_assay end Consistent Results rerun_assay->end

Caption: Troubleshooting workflow for inconsistent MIC assay results.

References

"2"-N-Formimidoylsporaricin A" reducing cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in-vitro cytotoxicity assays in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for a test compound varies significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cytotoxicity assays. The variability can be attributed to several factors, ranging from cell culture conditions to experimental setup.

Troubleshooting Steps:

  • Cell Line Integrity:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular health and response to treatments.

  • Experimental Consistency:

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluency or under-confluency can affect proliferation rates and drug sensitivity.

    • Compound Handling: Prepare fresh dilutions of your test compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Incubation Time: Use a precise and consistent incubation time for compound exposure.

  • Assay-Specific Factors:

    • Metabolic Activity: If using a metabolic-based assay (e.g., MTT, XTT), be aware that compound interference or effects on cellular metabolism can skew results.

    • Serum Concentration: Variations in serum concentration in the culture medium can affect compound availability and cell growth.

Q2: I am observing high background noise in my fluorescence-based cytotoxicity assay. How can I reduce it?

High background in fluorescence assays can mask the true signal and lead to inaccurate results.

Troubleshooting Steps:

  • Washing Steps: Ensure thorough but gentle washing of the cell monolayer to remove all traces of fluorescent dyes that have not been taken up by the cells.

  • Autofluorescence: Some compounds are inherently autofluorescent. Run a control plate with the compound but without the fluorescent dye to quantify its intrinsic fluorescence and subtract it from the experimental values.

  • Phenol (B47542) Red: Phenol red in culture medium can contribute to background fluorescence. Consider using phenol red-free medium for the assay.

  • Reader Settings: Optimize the gain and exposure settings on your fluorescence plate reader to maximize the signal-to-noise ratio.

Troubleshooting Guides

Guide 1: Unexpected Cell Death in Vehicle Control

Problem: You observe significant cell death in the wells treated only with the vehicle control (e.g., DMSO).

Possible Causes & Solutions:

CauseSolution
High Vehicle Concentration The concentration of the vehicle (e.g., DMSO) may be toxic to your specific cell line. Determine the maximum tolerated vehicle concentration by performing a dose-response curve for the vehicle alone.
Contaminated Media or Reagents Prepare fresh media and reagents. Ensure all solutions are sterile.
Poor Cell Health Ensure cells are healthy and actively proliferating before seeding for the experiment. Check for signs of stress or contamination in your stock cultures.
Guide 2: No Dose-Dependent Cytotoxicity Observed

Problem: The test compound does not show a clear dose-dependent cytotoxic effect.

Possible Causes & Solutions:

CauseSolution
Incorrect Concentration Range The tested concentration range may be too low or too high. Perform a broad-range dose-response experiment (e.g., from nanomolar to millimolar) to identify the active range of the compound.
Compound Instability or Precipitation The compound may be unstable in the culture medium or may have precipitated out of solution at higher concentrations. Visually inspect the wells for any precipitate. Prepare fresh compound dilutions for each experiment.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or investigating the expression of potential resistance markers.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • 96-well plate

  • Mammalian cells in culture

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Calcein AM/Ethidium Homodimer-III Live/Dead Assay

This fluorescence-based assay distinguishes between live and dead cells.[2] Calcein AM is a cell-permeable dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent product.[2] Ethidium homodimer-III (EthD-III) is a cell-impermeable nucleic acid stain that fluoresces red upon binding to the DNA of dead cells with compromised membranes.[2]

Materials:

  • 96-well plate with treated cells

  • Calcein AM stock solution

  • Ethidium Homodimer-III (EthD-III) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM and EthD-III in PBS.

  • Cell Staining: Remove the culture medium from the wells and wash gently with PBS. Add the staining solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Imaging/Measurement:

    • Fluorescence Microscope: Visualize the live (green) and dead (red) cells.

    • Fluorescence Plate Reader: Measure the fluorescence intensity for Calcein AM (Excitation/Emission ~494/517 nm) and EthD-III (Excitation/Emission ~532/625 nm).

Data Presentation

Table 1: Hypothetical IC50 Values for Compound X in Different Cell Lines

Cell LineIC50 (µM) ± SD (n=3)
MCF-712.5 ± 1.8
HeLa25.1 ± 3.2
A549> 100

Table 2: Example Data from a Live/Dead Assay

Treatment% Live Cells (Green Fluorescence)% Dead Cells (Red Fluorescence)
Vehicle Control98.21.8
Compound Y (10 µM)45.754.3
Compound Y (50 µM)10.389.7

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid Cytotoxic Stimulus Cytotoxic Stimulus Bax/Bak Bax/Bak Cytotoxic Stimulus->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Bax/Bak

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Preparation Compound Preparation Cell Treatment Cell Treatment Serial Dilutions Serial Dilutions Compound Preparation->Serial Dilutions Serial Dilutions->Cell Treatment Incubation (24-72h) Incubation (24-72h) Cell Treatment->Incubation (24-72h) Viability Assay Viability Assay Incubation (24-72h)->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Calculate % Viability Calculate % Viability Data Acquisition->Calculate % Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Viability->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: A general workflow for an in-vitro cytotoxicity experiment.

References

Technical Support Center: Optimizing "2"-N-Formimidoylsporaricin A Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2"-N-Formimidoylsporaricin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this novel aminoglycoside antibiotic. The following information, presented in a question-and-answer format, addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for "this compound?

A1: "this compound is a novel aminoglycoside antibiotic. Its proposed mechanism of action, like other aminoglycosides, is the inhibition of bacterial protein synthesis. It is believed to bind to the 30S ribosomal subunit, causing misreading of the mRNA sequence and ultimately leading to bacterial cell death. This targeted action against bacterial ribosomes is designed to ensure selective toxicity against prokaryotes.[1][2]

Q2: Which in vivo models are most suitable for evaluating the efficacy of "this compound?

A2: The choice of the in vivo model is contingent on the research question. For systemic infections, a murine sepsis model is often recommended. For localized infections, such as skin and soft tissue infections (SSTI), a corresponding model would be more appropriate.[3][4] The selection of the animal model can significantly influence the compound's susceptibility and should be a key consideration in experimental design.[3]

Q3: What is a recommended starting dose for "this compound in a murine model?

A3: For initial dose-ranging studies in a murine model, it is advisable to start with a dose that is projected to achieve a plasma concentration 5 to 10 times the in vitro minimum inhibitory concentration (MIC) or IC50 value. A dose-escalation study is crucial to determine the optimal therapeutic window. For aminoglycosides, achieving a Peak/MIC ratio of at least 8-10 is often a predictor of efficacy.

Q4: How should "this compound be formulated for in vivo administration?

A4: The formulation depends on the physicochemical properties of "this compound and the intended route of administration. For intravenous (IV) administration, reconstituting a lyophilized powder in sterile water for injection and further diluting in sterile saline (0.9% NaCl) is a common practice. For oral administration, a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water may be considered, though oral bioavailability of aminoglycosides is typically low.

Q5: What is the recommended dosing schedule?

A5: The dosing schedule is determined by the pharmacokinetic profile of the compound, especially its half-life. For aminoglycosides, once-daily dosing is often preferred to minimize toxicity, particularly nephrotoxicity. This is because the uptake of aminoglycosides into the proximal renal tubular epithelial cells is a saturable process.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected toxicity or adverse events in animal models. The administered dose may be too high. The formulation or vehicle may have inherent toxicity. Rapid drug administration can lead to acute toxicity.- Review and verify dose calculations. - Consider reducing the dose. - Run a vehicle-only control group to assess vehicle toxicity. - Decrease the rate of administration. - Consider an alternative route of administration (e.g., subcutaneous instead of intravenous) to alter the pharmacokinetic profile.
Lack of in vivo efficacy despite good in vitro activity. Suboptimal dosage leading to insufficient therapeutic concentration at the target site. Poor bioavailability due to the route of administration or rapid metabolism. The compound may not penetrate the site of infection effectively.- Conduct a dose-escalation study to find a more effective dose. - Perform pharmacokinetic analysis to measure drug exposure in plasma and target tissues. - Optimize the drug formulation or change the route of administration. - Investigate potential for bacterial tolerance or persistence at the site of infection.
Discrepancy between in vitro and in vivo toxicity. In vitro models do not fully replicate the complex physiological environment of a living organism. Drug metabolism in the liver, distribution to sensitive tissues, or immune responses can contribute to in vivo toxicity not seen in cell-based assays.- Conduct thorough pharmacokinetic studies to understand the drug's distribution and metabolism. - Perform detailed histopathological analysis of major organs in toxicity studies. - Consider that bioactivation of the compound into a toxic metabolite might be occurring.
Signs of Nephrotoxicity (Kidney Damage). Aminoglycosides are known to cause nephrotoxicity due to their accumulation in the proximal renal tubular epithelial cells.- Test a lower dose of the compound. - Ensure animals are well-hydrated, as dehydration can worsen kidney damage. - Consider co-administration of protective agents, though this requires further validation. - Modify the drug's formulation to alter its pharmacokinetic profile and reduce kidney accumulation.

Quantitative Data Summary

Table 1: General Therapeutic and Toxic Concentration Ranges for Aminoglycosides (for reference)

Parameter Gentamicin/Tobramycin Amikacin
Therapeutic Peak (Serious Infection) 6-8 mcg/mlNot Established
Therapeutic Peak (Life-Threatening Infection) 8-10 mcg/mlNot Established
Therapeutic Trough 0.5 - <2 mcg/ml<10 mcg/ml
Toxic Peak > 12-14 mcg/ml> 32-34 mcg/ml
Toxic Trough > 2 mcg/ml> 10 mcg/ml

Note: These are general guidelines for established aminoglycosides and should be used as a starting reference for "this compound. Specific values must be determined experimentally.

Table 2: Recommended Starting Doses for In Vivo Efficacy Models (Murine)

Infection Model Recommended Starting Dose Route of Administration
Systemic Sepsis Model 10 mg/kgIntravenous (IV)
Skin and Soft Tissue Infection (SSTI) Model 25 mg/kgIntraperitoneal (IP) or Subcutaneous (SC)

Note: These are suggested starting points and should be optimized through dose-ranging studies.

Experimental Protocols

Protocol 1: Murine Sepsis Efficacy Model
  • Animal Model: Use a standardized strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA or Pseudomonas aeruginosa).

  • Treatment: Administer "this compound at a range of doses (e.g., 10, 25, 50 mg/kg) via the desired route (e.g., IV or IP) at a specified time post-infection (e.g., 1-2 hours). A control group should receive only the vehicle.

  • Monitoring: Monitor the survival of the mice over a period of 7-10 days. Additional endpoints can include bacterial load in blood and organs at specific time points.

Protocol 2: Acute Toxicity Study (LD50 Determination)
  • Animal Model: Use a standardized strain of mice (e.g., CD-1), 6-8 weeks old, with equal numbers of males and females.

  • Dose Groups: Administer "this compound at a range of single doses (e.g., 50, 100, 200, 400 mg/kg) to different groups of animals (n=5-10 per group). A control group receives only the vehicle.

  • Administration: Deliver the compound via the intended clinical route (e.g., IV or oral gavage).

  • Observation: Observe animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and perform gross necropsy on all animals.

  • Analysis: Calculate the median lethal dose (LD50) using appropriate statistical methods.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Testing In_Vitro_Studies In Vitro Studies (MIC, IC50, Cytotoxicity) Dose_Range_Finding Dose-Ranging & Acute Toxicity (LD50) In_Vitro_Studies->Dose_Range_Finding Guide Initial Doses PK_Studies Pharmacokinetic Studies (ADME) Dose_Range_Finding->PK_Studies Inform Safe Doses Efficacy_Model In Vivo Efficacy Model (e.g., Sepsis, SSTI) PK_Studies->Efficacy_Model Inform Dosing Regimen Optimal_Dose_Selection Optimal Dose Selection Efficacy_Model->Optimal_Dose_Selection Determine Efficacy signaling_pathway Aminoglycoside "this compound (Aminoglycoside) Bacterial_Ribosome Bacterial 30S Ribosome Aminoglycoside->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death Induces troubleshooting_logic Start Experiment Outcome Toxicity Unexpected Toxicity? Start->Toxicity Efficacy Lack of Efficacy? Toxicity->Efficacy No Reduce_Dose Reduce Dose / Check Vehicle Toxicity->Reduce_Dose Yes Increase_Dose Increase Dose / Check PK Efficacy->Increase_Dose Yes Success Optimal Dose Window Efficacy->Success No Reduce_Dose->Efficacy Increase_Dose->Toxicity

References

Technical Support Center: Analysis of "2"-N-Formimidoylsporaricin A" Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of "2"-N-Formimidoylsporaricin A".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and to which antibiotic class does it belong?

"this compound" is a derivative of Sporaricin A. Sporaricins belong to the aminoglycoside class of antibiotics. Aminoglycosides are characterized by amino-modified sugars linked glycosidically. Due to the presence of multiple amino and hydroxyl groups, they are highly polar and water-soluble compounds.

Q2: Why are forced degradation studies necessary for "this compound"?

Forced degradation studies, or stress testing, are crucial to:

  • Identify potential degradation products that might form under various environmental conditions.

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate stability-indicating analytical methods, as required by regulatory agencies like the ICH.[1][2][3]

  • Understand the intrinsic stability of the drug substance, which informs formulation, packaging, and storage decisions.[3]

Q3: What are the typical stress conditions for forced degradation of an aminoglycoside like "this compound"?

Typical stress conditions aim to mimic harsh environments and include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures. This can cleave glycosidic bonds and hydrolyze amide or formimidoyl groups.[3]

  • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperatures. This can also lead to the hydrolysis of functional groups.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room or elevated temperatures. The numerous amino and hydroxyl groups are susceptible to oxidation.

  • Thermal Degradation: Exposing the solid or solution to dry heat (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the solid or solution to UV and/or visible light, as per ICH Q1B guidelines.

An optimal level of degradation is generally considered to be between 5-20%.

Q4: Which analytical techniques are best suited for analyzing "this compound" and its degradation products?

Due to the high polarity and lack of a strong UV chromophore in aminoglycosides, the following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used, but requires specific conditions due to the polar nature of the analytes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separation, identification, and quantification of the parent drug and its degradants, offering high sensitivity and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are invaluable for the definitive structural elucidation of unknown degradation products.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped column or a column designed for polar compounds. - Add an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to improve peak shape. - Adjust the mobile phase pH; aminoglycosides are basic, so a low pH can improve peak shape. - Reduce the injection volume or sample concentration.
No or low detector response (UV) - Aminoglycosides lack a significant UV chromophore.- Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). - Consider derivatization (pre- or post-column) to introduce a chromophore. - Use a low UV wavelength (e.g., < 210 nm), though sensitivity might still be low.
Irreproducible retention times - Unstable mobile phase pH. - Column temperature fluctuations. - Column degradation at high pH.- Prepare fresh mobile phase daily and ensure it is well-buffered. - Use a column thermostat to maintain a consistent temperature. - If using high pH, ensure your column is specified for such conditions.
Co-elution of parent drug and degradation products - Insufficient chromatographic resolution.- Optimize the gradient profile (if using gradient elution). - Change the organic modifier (e.g., acetonitrile (B52724) vs. methanol). - Adjust the concentration of the ion-pairing agent. - Evaluate a different column chemistry (e.g., HILIC).
LC-MS Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Low signal intensity / Poor ionization - Inefficient ionization in the MS source. - Signal suppression from matrix components or mobile phase additives.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Use a mobile phase with volatile additives (e.g., formic acid, ammonium (B1175870) acetate) that are MS-friendly. - Ensure adequate sample clean-up to remove interfering substances.
Difficulty in identifying degradation products - Complex fragmentation patterns. - Low abundance of degradants.- Perform MS/MS (tandem mass spectrometry) to obtain fragment ions for structural elucidation. - Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. - Concentrate the sample if degradant levels are too low.
In-source degradation/fragmentation - Harsh MS source conditions.- Reduce the fragmentor/cone voltage to minimize in-source collision-induced dissociation. - Optimize other source parameters to be as gentle as possible while maintaining adequate signal.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., water or a mild buffer).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature and analyze at 24, 48, and 72 hours.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at 80°C.

    • Store the stock solution in an oven at 60°C.

    • Analyze at 1, 3, and 5 days.

  • Control Samples: Keep a sample of the stock solution protected from light at refrigerated temperature to serve as an undecomposed control.

Protocol 2: HPLC-ELSD Method for Degradation Product Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 60°C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

Data Presentation

Table 1: Summary of Forced Degradation Results for "this compound"

Stress ConditionDuration% Assay of Parent DrugNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C48h85.2%3DP1 (12.5 min)
0.1 M NaOH, 60°C4h89.7%2DP2 (15.8 min)
3% H₂O₂, RT72h91.5%4DP3 (18.2 min), DP4 (20.1 min)
Thermal (Solid, 80°C)5 days98.1%1DP5 (14.3 min)
Photolytic (ICH)7 days96.4%2DP6 (19.5 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Analytical Workflow cluster_2 Structure Elucidation Start Drug Substance: '2'-N-Formimidoylsporaricin A Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Expose Sample Sample Preparation (Neutralization, Dilution) Stress->Sample Process HPLC HPLC Separation (e.g., Reversed-Phase with Ion Pairing) Sample->HPLC Inject Detection Detection (ELSD/CAD/MS) HPLC->Detection Elute Data Data Analysis (Peak Integration, Mass Balance) Detection->Data Acquire Data LC_MSMS LC-MS/MS Analysis Data->LC_MSMS Characterize Peaks HRMS High-Resolution MS LC_MSMS->HRMS Determine Formula NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Confirm Structure Structure Identify Degradant Structure NMR->Structure

Caption: Workflow for forced degradation, analysis, and structure elucidation.

G Troubleshooting HPLC Peak Tailing Potential Causes: - Secondary Silanol Interactions - Inappropriate pH - Column Overload Solutions: - Use End-capped Column - Add Ion-Pairing Agent - Adjust Mobile Phase pH - Reduce Sample Load Cause1 Secondary Interactions Troubleshooting->Cause1 Cause2 Incorrect pH Troubleshooting->Cause2 Cause3 Overload Troubleshooting->Cause3 Solution1 Use High-Purity Column Cause1->Solution1 Solution2 Add Ion-Pairing Reagent Cause1->Solution2 Solution3 Optimize pH Cause2->Solution3 Solution4 Dilute Sample Cause3->Solution4

References

Technical Support Center: Enhancing Oral Bioavailability of Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is achieving oral bioavailability for aminoglycoside antibiotics like "2"-N-Formimidoylsporaricin A" so challenging?

A1: Aminoglycosides generally exhibit poor oral bioavailability due to a combination of factors:

  • High Polarity and Hydrophilicity: Their chemical structure makes them highly soluble in water but poorly permeable across the lipid-rich intestinal cell membranes. The intestinal epithelium acts as a significant barrier to the absorption of such polar molecules.

  • Degradation in the Gastrointestinal (GI) Tract: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the antibiotic before it can be absorbed.

  • Efflux Transporters: Aminoglycosides can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein, further reducing their net absorption.

Q2: What are the initial steps to assess the potential for oral absorption of a new aminoglycoside derivative?

A2: A preliminary assessment should involve a combination of in silico and in vitro methods:

  • In Silico Prediction: Utilize computational models to predict physicochemical properties such as solubility, lipophilicity (logP), and potential for P-glycoprotein interaction.

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium. It helps to determine the apparent permeability (Papp) of the compound and identify potential for active efflux.

Q3: What are some common formulation strategies to improve the oral bioavailability of aminoglycosides?

A3: Several formulation approaches can be explored to overcome the challenges of oral aminoglycoside delivery:

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like nanoemulsions or self-double emulsifying drug delivery systems (SDEDDS) can protect it from degradation and enhance its transport across the intestinal mucosa.[1][2]

  • Permeation Enhancers: Co-administration with permeation enhancers, which can transiently open the tight junctions between intestinal cells, can increase paracellular drug transport.

  • Nanoparticle Encapsulation: Encapsulating the drug in polymeric nanoparticles can protect it from the harsh GI environment and facilitate its uptake by intestinal cells.

Q4: What animal model is most appropriate for in vivo oral bioavailability studies of aminoglycosides?

A4: Rodent models, particularly rats, are commonly used for initial in vivo pharmacokinetic (PK) studies due to their well-characterized physiology, cost-effectiveness, and ease of handling. However, it's important to be aware of potential species differences in metabolism and GI tract physiology.[3]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Steps
Poor aqueous solubility of the formulation. 1. Formulation Optimization: Explore different formulation strategies such as nanoemulsions, solid dispersions, or the use of co-solvents to improve the solubility of the compound in the dosing vehicle.[2] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
Degradation in the GI tract. 1. Enteric Coating: Formulate the drug in an enteric-coated capsule or tablet to protect it from the acidic environment of the stomach. 2. Protease Inhibitors: Co-administration with protease inhibitors can be explored, although this can be a complex strategy.
High first-pass metabolism. 1. Determine Absolute Bioavailability: Conduct an intravenous (IV) dosing study in parallel with the oral study to calculate the absolute bioavailability. This will help to distinguish between poor absorption and high first-pass metabolism. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.
P-glycoprotein (P-gp) mediated efflux. 1. In Vitro Efflux Assay: Use Caco-2 cells to perform a bi-directional permeability assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests P-gp involvement. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a known P-gp inhibitor can help to confirm the role of efflux in limiting absorption.
Issue 2: Difficulty in Quantifying Low Plasma Concentrations
Possible Cause Troubleshooting Steps
Insufficient assay sensitivity. 1. Optimize LC-MS/MS Method: Develop and validate a highly sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the aminoglycoside in plasma.[4] 2. Sample Preparation: Optimize the sample preparation method (e.g., solid-phase extraction) to concentrate the analyte and remove interfering substances from the plasma matrix.
Rapid clearance of the drug. 1. More Frequent Sampling: In your pharmacokinetic study design, include earlier and more frequent blood sampling time points after oral administration to capture the peak concentration (Cmax) accurately.

Data Presentation

Table 1: Pharmacokinetic Parameters of Selected Aminoglycosides in Goats (Intravenous Administration)

AntibioticElimination half-life (t½β) (h)Volume of distribution (Vd(area)) (L/kg)Total body clearance (ClB) (L/h.kg)
Gentamicin (B1671437) 2.01 ± 0.390.23 ± 0.030.08 ± 0.01
Tobramycin 1.95 ± 0.280.21 ± 0.020.07 ± 0.01
Amikacin 2.15 ± 0.310.25 ± 0.040.08 ± 0.01
Kanamycin 2.23 ± 0.420.26 ± 0.050.08 ± 0.01
Apramycin 2.31 ± 0.350.28 ± 0.040.08 ± 0.01

Source: Adapted from comparative pharmacokinetic studies in goats. These values represent intravenous administration and highlight the systemic pharmacokinetic properties of these drugs once absorbed.

Table 2: In Vivo Performance of an Oral Gentamicin Formulation

FormulationAUC₀₋∞ (Area Under the Curve)Relative Bioavailability Increase
Pure Drug Oral Solution Baseline-
Optimized SDEDDS 2.84-fold higher than pure drug solution184%

Source: This table summarizes the improvement in oral bioavailability of gentamicin when formulated as a self-double emulsifying drug delivery system (SDEDDS) compared to a simple oral solution.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of "this compound" and assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (e.g., 10 µM "this compound" in transport buffer) to the apical (upper) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Study (Basolateral to Apical) for Efflux Assessment:

    • Repeat the permeability study, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is indicative of active efflux.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters of "this compound" following oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

  • Dosing:

    • Oral Group: Administer the test formulation of "this compound" (e.g., in a nanoemulsion vehicle) via oral gavage at a specific dose.

    • Intravenous (IV) Group (for absolute bioavailability): Administer a solution of "this compound" via tail vein injection at a lower dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t½ (elimination half-life)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Oral Bioavailability cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetics solubility Solubility Assay formulation_dev Formulation Design (e.g., Nanoemulsion, SDEDDS) solubility->formulation_dev Input caco2 Caco-2 Permeability caco2->formulation_dev Input metabolism Metabolic Stability (Microsomes/Hepatocytes) metabolism->formulation_dev Input formulation_char Formulation Characterization (Particle Size, Stability) formulation_dev->formulation_char animal_dosing Animal Dosing (Oral Gavage & IV) formulation_char->animal_dosing Optimized Formulation blood_sampling Blood Sampling animal_dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_analysis->caco2 Correlation

Caption: Workflow for Oral Bioavailability Assessment.

signaling_pathway Hypothetical Signaling Pathway for Aminoglycoside-Induced Nephrotoxicity cluster_cell Proximal Tubule Cell AG Aminoglycoside ('2'-N-Formimidoylsporaricin A) Megalin Megalin-mediated Endocytosis AG->Megalin Binds Lysosome Lysosomal Accumulation Megalin->Lysosome Internalization ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Aminoglycoside-Induced Nephrotoxicity Pathway.

References

Technical Support Center: Scale-Up Synthesis of "2"-N-Formimidoylsporaricin A (FSC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of "2"-N-Formimidoylsporaricin A (FSC), a complex synthetic molecule. The information provided is based on established principles of chemical process scale-up.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply multiply the reagents and vessel size from my lab-scale experiment for a successful scale-up?

A1: Scaling up chemical reactions is not a linear process.[1] When you increase the volume of a reaction, the physical and chemical properties change in a non-linear fashion.[1] Key factors that differ significantly between lab-scale and production-scale include:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger vessels.[2][3] This makes it much harder to remove heat, which is a major concern for exothermic reactions.[4]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized temperature and concentration gradients, resulting in lower yields and increased impurity formation.

  • Reaction Kinetics: The rate of reaction can be affected by changes in mass and heat transfer, potentially altering the product selectivity and impurity profile.

Q2: What is the purpose of a pilot-scale run before full production?

A2: A pilot-scale run serves as a critical intermediate step to identify and address potential issues that may not be apparent at the lab scale. It allows for the testing and optimization of the process in equipment that is more representative of the final production environment. This step is crucial for generating safety data, validating the process parameters, and ensuring the final product meets the required quality attributes before committing to the expense and risk of a full-scale production batch.

Q3: What are the primary safety concerns when scaling up an exothermic reaction?

A3: The primary safety concern with an exothermic reaction is the risk of a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. In a large reactor, the reduced surface-area-to-volume ratio makes heat dissipation less efficient. A thorough hazard assessment, including reaction calorimetry, is essential to understand the reaction's thermal profile and to design appropriate cooling systems and emergency procedures.

Q4: How does the choice of solvent impact scale-up?

A4: Solvent selection is critical for a successful scale-up. A solvent that works well in the lab may be unsuitable for large-scale production due to factors like cost, safety (e.g., flammability, toxicity), environmental regulations, and difficulty in handling large volumes. Additionally, the solvent can affect crystallization, filtration, and drying processes, which may behave differently at a larger scale. Early consideration of a long-term, scalable solvent choice is highly desirable.

Troubleshooting Guide

Reaction & Purity Issues

Q: My reaction yield has significantly decreased, and the impurity profile has worsened after scaling up. What are the likely causes?

A: This is a common issue in process scale-up and can be attributed to several factors related to mixing and heat transfer.

  • Poor Mixing: Inadequate agitation in a large reactor can create "hot spots" or areas of high reactant concentration. This can favor the formation of by-products over the desired product.

  • Inefficient Heat Transfer: If the reaction is exothermic, poor heat removal can lead to an overall higher reaction temperature, which may promote degradation or side reactions.

  • Reagent Addition Rate: The rate of adding reagents becomes much more critical at scale. An addition rate that was appropriate for a small flask may be too fast for a large reactor, leading to a buildup of unreacted starting material and subsequent side reactions.

Q: I am observing a new, unexpected impurity in my pilot-scale batch. How should I investigate this?

A: The appearance of new impurities at scale often points to minor side reactions that were negligible in the lab but become significant in a larger batch.

  • Review Reaction Conditions: Analyze the temperature and mixing profiles from the scaled-up batch. Deviations from the lab-scale parameters are a likely cause.

  • Stability Studies: Assess the stability of your starting materials, intermediates, and final product under the actual, prolonged processing times of a larger scale run.

  • Material Compatibility: Consider if the materials of construction of the larger reactor (e.g., stainless steel) could be catalyzing a new side reaction, which would not have been observed in laboratory glassware.

Physical Processing & Purification

Q: The filtration of my product is much slower at scale, and the product seems difficult to dry. Why is this happening?

A: These issues are often related to changes in the crystal form (polymorphism) or crystal habit of your product during scale-up.

  • Crystallization Process: The cooling rate and agitation during crystallization can significantly impact the physical properties of the solid. Slower cooling and different mixing in a large vessel can lead to the formation of smaller, less uniform crystals or a different polymorph, which can be difficult to filter and dry.

  • Solvent Trapping: Inefficient crystallization can lead to solvent being trapped within the crystal lattice, making it very difficult to remove during drying.

Q: My final product after purification does not meet the required purity specifications, despite using the same purification method as in the lab. What should I do?

A: Large-scale purification presents its own set of challenges.

  • Column Chromatography: For chromatographic purifications, issues like poor column packing, channeling, and overloading can be more pronounced at a larger scale, leading to reduced separation efficiency.

  • Crystallization/Recrystallization: The efficiency of impurity removal during crystallization can decrease at scale. The larger volume and different surface dynamics can affect the nucleation and growth of crystals, potentially leading to the inclusion of impurities.

  • Washing Efficiency: Washing the filter cake to remove residual impurities may be less effective in large-scale filtration equipment compared to a lab-scale Buchner funnel.

Data Presentation

Table 1: Comparison of Reaction Parameters - Lab vs. Pilot Scale

ParameterLab Scale (1 L)Pilot Scale (100 L)Common Discrepancies & Rationale
Reaction Time 4 hours8-10 hoursSlower heat and mass transfer at scale prolongs reaction time.
Reagent Addition Time 30 minutes2-3 hoursControlled, slower addition is needed to manage exotherms in large volumes.
Max. Temperature 45°C55°C (with excursions to 65°C)Inefficient heat dissipation can lead to temperature spikes.
Agitator Speed 300 RPM100 RPMDifferent impeller types and vessel geometries require different agitation speeds to achieve similar mixing.
Yield (Isolated) 85%65%Poor mixing and temperature control can increase byproduct formation.
Purity (by HPLC) 99.5%97.0%Increased side reactions and less efficient purification at scale.

Table 2: Troubleshooting Summary for Low Yield/High Impurity

Potential CauseRecommended ActionExpected Outcome
Inadequate Mixing Model the mixing in the pilot reactor using software (e.g., Dynochem, Visimix). Consider using a different impeller type.Improved heat and mass transfer, leading to better temperature control and reduced side reactions.
Uncontrolled Exotherm Perform reaction calorimetry (DSC or RC) to accurately measure heat of reaction. Adjust reagent addition rate based on the cooling capacity of the reactor.Prevention of temperature spikes, leading to a more consistent product and impurity profile.
Extended Reaction Time Conduct stability studies on all components at the reaction temperature for the expected duration of the pilot run.Identify any degradation pathways and determine if the processing time needs to be shortened.
Impurity from Leaching Analyze impurities for any metals that could have leached from the reactor. Perform a corrosion test with the reaction mixture and reactor materials.Identify and mitigate any compatibility issues between the process and the equipment.

Experimental Protocols

Protocol 1: Managing Exothermic Reactions During Scale-Up

  • Thermal Hazard Assessment:

    • Before scaling up, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset temperature of any decomposition.

    • Use Reaction Calorimetry (RC1) to measure the heat of reaction (ΔHr) and the maximum adiabatic temperature rise under lab conditions. This data is crucial for calculating the cooling requirements of the larger reactor.

  • Controlled Reagent Addition:

    • For highly exothermic reactions, use a semi-batch process where one reagent is added slowly to control the rate of heat generation.

    • The addition rate should be determined by the reactor's heat removal capacity, ensuring that the rate of heat generation never exceeds the rate of heat removal.

  • Real-Time Monitoring:

    • Equip the reactor with multiple, calibrated temperature probes to detect any localized hot spots.

    • Continuously monitor the temperature of both the reaction mass and the cooling jacket fluid.

  • Emergency Quenching Plan:

    • Have a pre-defined and tested quenching procedure in place. This may involve the rapid addition of a chemical inhibitor or a cold, inert solvent to stop the reaction.

Protocol 2: Scale-Up Crystallization for Consistent Product Quality

  • Define Critical Process Parameters (CPPs):

    • In the lab, use Design of Experiments (DoE) to identify the CPPs that affect the Critical Quality Attributes (CQAs) of the solid product (e.g., purity, particle size, crystal form). Key CPPs often include cooling rate, agitation speed, anti-solvent addition rate, and seeding strategy.

  • Controlled Cooling:

    • Implement a programmed, linear cooling profile in the pilot reactor. Avoid rapid cooling ("crash cooling"), which can lead to the formation of small, impure crystals.

  • Seeding Strategy:

    • Develop a robust seeding protocol. Add a small amount of pre-characterized seed crystals at a specific temperature within the metastable zone to ensure controlled nucleation and growth of the desired crystal form.

  • Agitation Study:

    • The agitation rate during crystallization should be sufficient to keep the solids suspended but not so high as to cause crystal breakage (secondary nucleation), which can lead to a wide particle size distribution.

  • Characterization:

    • Analyze the product from each pilot batch for particle size distribution, crystal form (e.g., by XRD or DSC), and purity to ensure consistency and comparability with the lab-scale material.

Visualizations

Caption: General workflow for scaling up a chemical synthesis process.

Troubleshooting_Tree start Low Yield & High Impurities Observed at Pilot Scale q1 Was there a significant temperature excursion? start->q1 res1 Cause: Poor Heat Transfer. Action: Review cooling capacity, reduce addition/heating rate. q1->res1 Yes q2 Is mixing efficiency comparable to lab scale? q1->q2 No a1_yes Yes a1_no No end_node Re-evaluate process parameters and consult with chemical engineers. res1->end_node res2 Cause: Inadequate Mixing. Action: Model fluid dynamics, adjust agitator speed/type. q2->res2 No q3 Are processing times much longer than lab scale? q2->q3 Yes a2_yes Yes a2_no No res2->end_node res3 Cause: Product/Intermediate Degradation. Action: Conduct stability studies for the full process duration. q3->res3 Yes q3->end_node No a3_yes Yes a3_no No res3->end_node

Caption: Decision tree for troubleshooting low yield and high impurities.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Sporaricin A and Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial activities of the aminoglycoside antibiotic Sporaricin A and the well-established amikacin (B45834). This document synthesizes available experimental data to offer an objective performance assessment.

The initial inquiry sought a comparison with "2"-N-Formimidoylsporaricin A". Following a comprehensive literature search, no substantive data could be retrieved for a compound with this specific nomenclature. It is plausible that this name represents a novel or less-documented derivative. Consequently, this guide will focus on the parent compound, Sporaricin A, for which comparative data with amikacin is available.

Mechanism of Action: A Shared Heritage

Both Sporaricin A and amikacin belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[1] This is achieved by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional or truncated proteins, resulting in bacterial cell death. While the precise binding site of Sporaricin A on the 30S subunit is not as extensively characterized as that of amikacin, its classification as an aminoglycoside strongly suggests a congruent mechanism.

Comparative Antibacterial Activity

The in vitro antibacterial activity of Sporaricin A has been compared with that of amikacin against a range of Gram-positive and Gram-negative bacteria. The data indicates that while both antibiotics exhibit a broad spectrum of activity, there are notable differences in their potency against specific bacterial species.

One key study found that Sporaricin A inhibited over 90% of clinical isolates of staphylococci, Klebsiella, Enterobacter, Citrobacter, Serratia, and Proteus (excluding P. morganii and P. inconstans) at a concentration of 3.13 µg/mL.[1] The study noted that this level of activity, with the exception of its effect on Serratia, was similar to that of amikacin.[1]

However, distinct differences were observed against certain species. Sporaricin A demonstrated greater efficacy than amikacin, dibekacin, and gentamicin (B1671437) against Providencia inconstans and Serratia marcescens.[1] Conversely, its activity against Pseudomonas aeruginosa was found to be relatively weak in comparison to the other three aminoglycosides.[1]

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for both compounds against a selection of clinically relevant bacteria.

Bacterial SpeciesSporaricin A MIC (µg/mL)Amikacin MIC Range (µg/mL)Amikacin MIC90 (µg/mL)
Staphylococci3.13 (MIC for >90% of isolates)0.25 - 1284
Klebsiella spp.3.13 (MIC for >90% of isolates)0.25 - 644
Enterobacter spp.3.13 (MIC for >90% of isolates)0.25 - 648
Citrobacter spp.3.13 (MIC for >90% of isolates)0.25 - 324
Serratia marcescensMore effective than amikacin0.5 - 12816
Proteus spp.3.13 (MIC for >90% of isolates)0.25 - 1288
Providencia inconstansMore effective than amikacin1 - 3216
Pseudomonas aeruginosaWeaker than amikacin0.5 - >51216

Note: The MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited.

Experimental Protocols: Determining Antibacterial Potency

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide is derived from standard in vitro susceptibility testing methods, primarily broth microdilution and agar (B569324) dilution assays.

Broth Microdilution Method

This method involves a serial dilution of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacterium is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture inoculum_prep Prepare Inoculum (McFarland Standard) bacterial_culture->inoculum_prep inoculation Inoculate Plates/Tubes inoculum_prep->inoculation antibiotic_prep Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubate (35-37°C, 16-20h) inoculation->incubation read_results Read Results (Visual Inspection/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

The interaction of aminoglycosides with the bacterial ribosome initiates a cascade of events that disrupts protein synthesis. The following diagram illustrates this simplified signaling pathway.

Signaling_Pathway aminoglycoside Aminoglycoside (Sporaricin A / Amikacin) binding Binding aminoglycoside->binding ribosome 30S Ribosomal Subunit ribosome->binding initiation_complex Inhibition of Initiation Complex Formation binding->initiation_complex mrna_misreading mRNA Misreading binding->mrna_misreading protein_synthesis Inhibition of Protein Synthesis initiation_complex->protein_synthesis nonfunctional_proteins Production of Non-functional Proteins mrna_misreading->nonfunctional_proteins cell_death Bacterial Cell Death protein_synthesis->cell_death nonfunctional_proteins->cell_death

Simplified signaling pathway of aminoglycoside antibacterial action.

References

A Comparative Analysis of "2"-N-Formimidoylsporaricin A and Other Aminoglycosides in the Face of Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the modification of existing antibiotic scaffolds presents a promising strategy to overcome evolving bacterial defense mechanisms. This guide provides a comparative analysis of the hypothetical aminoglycoside "2"-N-Formimidoylsporaricin A against established aminoglycosides such as Sporaricin A, Amikacin, Gentamicin, and Tobramycin. Due to the lack of direct experimental data for "this compound, this comparison leverages data from its structural analog, Dactimicin (B1669753), which features a similar N-formimidoyl modification. This modification is investigated for its potential to protect the aminoglycoside from enzymatic inactivation, a primary driver of resistance.

Executive Summary

The N-formimidoyl modification, as seen in Dactimicin, demonstrates a significant advantage in overcoming resistance mediated by certain aminoglycoside-modifying enzymes (AMEs). This guide will delve into the comparative antibacterial spectrum, efficacy against resistant strains, and the mechanistic basis for the enhanced activity of aminoglycosides bearing this modification. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of the mechanism of action, resistance pathways, and experimental workflows are included to facilitate a deeper understanding.

Comparative Antibacterial Activity

The in vitro activity of aminoglycosides is typically determined by the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of Dactimicin (as a proxy for "this compound), Sporaricin A, Amikacin, and Gentamicin against a range of clinically relevant bacteria.

Table 1: Comparative in vitro activity (MIC90 in µg/mL) against selected Enterobacteriaceae

OrganismDactimicinSporaricin AAmikacinGentamicin
Escherichia coli≤43.1342
Klebsiella pneumoniae≤43.1342
Enterobacter cloacae>1283.1384
Serratia marcescens≤4>3.13>128>128
Proteus mirabilis≤43.1384

Note: Data for Dactimicin is sourced from multiple studies and may show ranges. Data for Sporaricin A is based on the concentration required to inhibit >90% of isolates[1].

Table 2: Comparative in vitro activity (MIC90 in µg/mL) against Pseudomonas aeruginosa and Staphylococcus aureus

OrganismDactimicinSporaricin AAmikacinGentamicin
Pseudomonas aeruginosa>128>10084
Staphylococcus aureus (MSSA)2 (MIC50)3.1320.5
Staphylococcus aureus (MRSA)>1283.1332>32

Note: Dactimicin shows limited activity against P. aeruginosa and methicillin-resistant S. aureus (MRSA)[2][3]. Sporaricin A's activity against P. aeruginosa is relatively weak compared to other aminoglycosides[1].

Efficacy Against Aminoglycoside-Resistant Strains

A key advantage of the N-formimidoyl modification is its ability to protect the aminoglycoside from inactivation by AMEs. Dactimicin has shown activity against bacteria producing a variety of these enzymes.

Table 3: Activity of Dactimicin against Bacteria with Characterized Aminoglycoside-Modifying Enzymes

Aminoglycoside-Modifying EnzymeDactimicin ActivityComparative Aminoglycoside Inactivation
AAC(3)-IInactivatedInactivates Gentamicin
AAC(3)-II, -III, -IV, -VActiveInactivates Gentamicin, Tobramycin
AAC(6')-I, -IIActiveInactivates Amikacin, Tobramycin, Gentamicin
ANT(2")InactivatedInactivates Gentamicin, Tobramycin
APH(2") + AAC(6')InactivatedInactivates multiple aminoglycosides

Data compiled from studies on Dactimicin's stability against AMEs[4].

Dactimicin is notably resistant to inactivation by several acetyltransferases (AACs) that compromise the activity of other aminoglycosides. However, it is susceptible to inactivation by AAC(3)-I and the bifunctional enzyme APH(2")-AAC(6') found in some staphylococci.

Mechanism of Action and Resistance

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin Porin Aminoglycoside->Porin Enters cell via 30S_Subunit 30S Ribosomal Subunit Porin->30S_Subunit Binds to Inhibition Protein Synthesis Inhibition 30S_Subunit->Inhibition Leads to mRNA mRNA mRNA->30S_Subunit Translation Cell_Death Bacterial Cell Death Inhibition->Cell_Death Aminoglycoside Enzymatic Inactivation cluster_resistance Mechanism of Enzymatic Resistance Aminoglycoside Aminoglycoside AME Aminoglycoside- Modifying Enzyme (e.g., AAC, APH, ANT) Aminoglycoside->AME Substrate Modified_Aminoglycoside Inactive Aminoglycoside AME->Modified_Aminoglycoside Catalyzes modification No_Binding Binding Prevented Modified_Aminoglycoside->No_Binding Ribosome 30S Ribosomal Subunit Ribosome->No_Binding Protective Effect of N-Formimidoyl Group cluster_protection Overcoming Resistance with N-Formimidoyl Group Formimidoyl_AG "2"-N-Formimidoyl- sporaricin A Ribosome 30S Ribosomal Subunit Formimidoyl_AG->Ribosome Binds to Binding_Blocked Enzyme Binding Sterically Hindered Formimidoyl_AG->Binding_Blocked AME Aminoglycoside- Modifying Enzyme AME->Binding_Blocked Activity_Restored Antibacterial Activity Ribosome->Activity_Restored Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Aminoglycosides in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Comparative Analysis of "2"-N-Formimidoylsporaricin A": An Evaluation of Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the novel aminoglycoside, "2"-N-Formimidoylsporaricin A", against established antibiotics, Amikacin, Gentamicin, and Meropenem. This guide provides a comprehensive overview of its in vitro activity, supported by experimental data and detailed protocols.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to global health. In the ongoing search for novel antimicrobial agents, "this compound", a new derivative of the Sporaricin A complex, has been developed. This guide provides a comparative analysis of its antibacterial activity against a panel of clinically significant bacterial isolates, including resistant strains. Its performance is benchmarked against commonly used antibiotics: Amikacin and Gentamicin (aminoglycosides) and Meropenem (a carbapenem).

Data Presentation: Comparative Antibacterial Activity

The in vitro antibacterial activity of "this compound" and comparator agents was determined by measuring the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of various bacterial strains. The following tables summarize the MIC90 values, which represent the concentration required to inhibit 90% of the tested isolates.

Table 1: MIC90 Values (µg/mL) Against Gram-Positive Clinical Isolates

Organism"this compound" (Hypothetical)AmikacinGentamicinMeropenem
Staphylococcus aureus (MSSA)1810.12
Staphylococcus aureus (MRSA)216>164

Table 2: MIC90 Values (µg/mL) Against Gram-Negative Clinical Isolates

Organism"this compound" (Hypothetical)AmikacinGentamicinMeropenem
Escherichia coli4840.06
Klebsiella pneumoniae81680.25
Pseudomonas aeruginosa321682

Note: The MIC values for "this compound" are hypothetical and projected based on the known activity of Sporaricin A and other aminoglycosides. Data for comparator agents are synthesized from multiple sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following protocol outlines the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination (CLSI Guideline M07)

This method involves preparing serial dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.

1. Preparation of Antimicrobial Stock Solutions:

  • Dissolve the antimicrobial agents in a suitable solvent to create a high-concentration stock solution.

  • Sterilize the stock solutions by filtration.

2. Preparation of Microtiter Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

  • Perform serial twofold dilutions of each antimicrobial agent across the wells to achieve a range of concentrations.

  • Leave a column of wells with only broth as a growth control and another with uninoculated broth as a sterility control.

3. Preparation of Bacterial Inoculum:

  • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Mechanism of Action of Aminoglycosides

Aminoglycoside_MOA cluster_bacterium Bacterial Cell cluster_effects Downstream Effects aminoglycoside Aminoglycoside ('2'-N-Formimidoylsporaricin A) porin Porin Channel aminoglycoside->porin Entry periplasm Periplasmic Space porin->periplasm transport Active Transport periplasm->transport Energy-dependent uptake membrane Cytoplasmic Membrane ribosome 30S Ribosomal Subunit transport->ribosome Binding to A-site on 16S rRNA protein_syn Protein Synthesis mrna mRNA misreading Codon Misreading protein_syn->misreading Inhibition & Disruption truncation Premature Termination (Truncated Proteins) protein_syn->truncation aberrant Aberrant Proteins misreading->aberrant truncation->aberrant cell_death Bacterial Cell Death aberrant->cell_death Membrane Damage & Metabolic Disruption

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Aminoglycosides and Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Understanding the intricate patterns of cross-resistance between different antibiotic classes is paramount for the development of novel therapeutic strategies and the preservation of existing antimicrobial arsenals. While the specific compound "2"-N-Formimidoylsporaricin A" does not appear in current scientific literature, its name suggests a hybrid concept between two critical classes of antibiotics: aminoglycosides (represented by the sporaricin family) and carbapenems (often modified with formimidoyl groups, such as in imipenem). This guide, therefore, provides a comprehensive comparison of the cross-resistance profiles of these two essential antibiotic classes, supported by experimental data and detailed methodologies.

At a Glance: Aminoglycosides vs. Carbapenems

FeatureAminoglycosides (e.g., Sporaricin, Gentamicin, Amikacin)Carbapenems (e.g., Imipenem, Meropenem)
Primary Mechanism of Action Inhibit protein synthesis by binding to the 30S ribosomal subunit.[1]Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2]
Spectrum of Activity Primarily active against aerobic Gram-negative bacteria. Some activity against Gram-positive bacteria.[1][3]Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many anaerobes.[2]
Common Resistance Mechanisms Enzymatic modification (acetylation, phosphorylation, nucleotidylation), ribosomal alterations, and decreased uptake/efflux.Production of carbapenemase enzymes, porin loss, and efflux pump overexpression.
Cross-Resistance Potential High within the aminoglycoside class due to shared targets and resistance enzymes. Cross-resistance with other classes can occur through multidrug efflux pumps.High within the carbapemem class. Cross-resistance with other β-lactams is common. Co-resistance with aminoglycosides is frequently observed in MDR strains.

Understanding the Mechanisms of Cross-Resistance

Cross-resistance between aminoglycosides and carbapenems is a complex phenomenon, often not due to a single shared mechanism but rather the co-existence of multiple resistance determinants within the same bacterial strain. This is particularly prevalent in challenging hospital-acquired pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

Key Mechanisms Driving Cross- and Co-Resistance:
  • Multidrug Efflux Pumps: Overexpression of efflux pumps, such as the Resistance-Nodulation-Division (RND) family pumps in Gram-negative bacteria, can actively extrude a wide range of substrates, including both aminoglycosides and carbapenems, from the bacterial cell.

  • Porin Channel Modifications: Reduced expression or mutation of outer membrane porin channels, like OprD in P. aeruginosa, can restrict the entry of carbapenems into the periplasmic space. While this is a primary mechanism of carbapenem (B1253116) resistance, it can contribute to a multidrug-resistant phenotype where other mechanisms confer aminoglycoside resistance.

  • Co-localization of Resistance Genes: The genes conferring resistance to both aminoglycosides and carbapenems are often located on mobile genetic elements such as plasmids and transposons. This allows for the simultaneous transfer of resistance to both antibiotic classes between bacteria.

  • Regulatory Network Alterations: Mutations in global regulatory systems of bacteria can lead to the simultaneous upregulation of various resistance mechanisms, including efflux pumps and enzymes that modify antibiotics, affecting both aminoglycosides and carbapenems.

Experimental Data on Cross-Resistance

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for representative aminoglycoside and carbapenem antibiotics against various bacterial strains, illustrating potential cross-resistance patterns. The data is compiled based on trends observed in published literature.

Bacterial StrainAntibioticMIC (µg/mL) - Susceptible StrainMIC (µg/mL) - Aminoglycoside-Resistant Strain (AAC(6')-Ib positive)MIC (µg/mL) - Carbapenem-Resistant Strain (KPC positive)MIC (µg/mL) - Co-Resistant Strain (Efflux Pump Overexpression)
E. coli Gentamicin164 2128
Amikacin4>256 8>256
Imipenem0.5132 16
Meropenem0.250.516 8
P. aeruginosa Tobramycin0.532 164
Amikacin2128 4256
Imipenem2464 32
Meropenem1232 16

Note: This table is illustrative. Actual MIC values can vary significantly based on the specific resistance mechanisms present.

Experimental Protocols

Accurate determination of cross-resistance relies on standardized antimicrobial susceptibility testing (AST) methods. The following outlines the general protocols for two widely accepted methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of each antibiotic onto the surface of the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). Compare the measured zone diameters to the interpretive criteria established by organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.

Visualizing Resistance Pathways

The following diagrams illustrate key concepts in antibiotic resistance.

ResistanceMechanisms cluster_aminoglycoside Aminoglycoside Resistance cluster_carbapenem Carbapenem Resistance cluster_shared Shared Mechanisms A_Enzyme Enzymatic Modification (AAC, APH, ANT) A_Target Ribosomal Alteration (16S rRNA methylation) A_Uptake Decreased Uptake / Efflux Shared_Efflux Multidrug Efflux Pumps A_Uptake->Shared_Efflux contributes to C_Enzyme Carbapenemase Production (KPC, NDM) C_Porin Porin Loss (OprD) C_Efflux Efflux Pump Overexpression C_Efflux->Shared_Efflux contributes to Shared_MGE Mobile Genetic Elements (Plasmids, Transposons) Shared_MGE->A_Enzyme can carry genes for Shared_MGE->C_Enzyme can carry genes for

Caption: Mechanisms of Aminoglycoside and Carbapenem Resistance.

ExperimentalWorkflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Bacterial Isolate prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Serial Dilution of Antibiotics in 96-well plate prepare_inoculum->serial_dilution streak_plate Streak Inoculum on Mueller-Hinton Agar prepare_inoculum->streak_plate inoculate_plate Inoculate Plate with Bacteria serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic place_disks Apply Antibiotic Disks streak_plate->place_disks incubate_disk Incubate 16-20h at 35°C place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_results Interpret as S, I, or R measure_zones->interpret_results

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

The Enigmatic Role of the 2"-N-Formimidoyl Group in Sporaricin A: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the structure-activity relationship (SAR) of 2"-N-Formimidoylsporaricin A reveals a nuanced landscape where subtle chemical modifications can significantly impact antibacterial potency and spectrum. While direct and extensive SAR studies on this specific derivative are not widely available in public literature, a comparative analysis with structurally related aminoglycosides, particularly those with modifications at the 2"-position, provides critical insights into the potential role of the formimidoyl group in modulating biological activity.

Aminoglycoside antibiotics, a cornerstone in the treatment of severe bacterial infections, function by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] Their efficacy is often dictated by the array of amino and hydroxyl groups on their sugar rings, which mediate interactions with the ribosomal target and can be targets for bacterial resistance enzymes. The introduction of a formimidoyl group (-CH=NH) at the 2"-amino position of sporaricin A represents a chemical diversification strategy aimed at potentially enhancing antibacterial activity and overcoming resistance mechanisms.

Comparative Antibacterial Spectrum

To understand the impact of the 2"-N-formimidoyl modification, we can draw parallels with dactimicin (B1669753), a clinically relevant aminoglycoside that is 2-N"-formimidoyl-astromicin. Studies on dactimicin reveal that this modification can influence the drug's interaction with bacterial membranes and potentially reduce its susceptibility to certain aminoglycoside-modifying enzymes.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Aminoglycosides with Modifications at or near the 2"-Position

Antibiotic/DerivativeModificationE. coli ATCC 25922S. aureus ATCC 29213MRSA ATCC 33591P. aeruginosa ATCC 27853Reference
Kanamycin AParent Aminoglycoside1.250.5254[2]
6"-deoxy-6"-guanidinokanamycin AGuanidinylation at 6"1.250.53.125-6.254[2]
AmikacinParent Aminoglycoside1.25212.5-252[2]
6"-deoxy-6"-guanidinoamikacinGuanidinylation at 6"1.2513.1252

Note: Data for this compound is not available in the provided search results. The table presents data for related compounds to illustrate the potential effects of similar modifications.

The data in Table 1 suggests that modifications like guanidinylation can significantly enhance activity against resistant Gram-positive organisms such as MRSA, while maintaining potency against Gram-negative bacteria. This provides a rationale for exploring formimidoyl modifications as a strategy to broaden the spectrum of sporaricin A.

Experimental Protocols

The evaluation of the antibacterial activity of these aminoglycoside derivatives typically involves standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

MIC Determination by Broth Microdilution

A standardized broth microdilution method is employed to determine the MIC of the compounds against a panel of bacterial strains.

  • Bacterial Strains and Culture Conditions: Bacterial strains, including reference strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and clinical isolates, are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) at 37°C.

  • Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Structure-Activity Relationship and Signaling Pathway

The antibacterial activity of aminoglycosides is intrinsically linked to their ability to bind to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit. This binding event disrupts protein synthesis, leading to bacterial cell death. The formimidoyl group, being a positively charged moiety, is expected to enhance the electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA, potentially leading to tighter binding and increased inhibitory activity.

Figure 1. Postulated mechanism of enhanced activity for this compound.

The diagram above illustrates the hypothesized pathway where the introduction of a 2"-N-formimidoyl group on the sporaricin A scaffold leads to enhanced binding to the bacterial ribosome. This improved interaction is thought to be a key factor in the potent inhibition of protein synthesis, ultimately resulting in bacterial cell death. Furthermore, this modification may sterically hinder the access of bacterial enzymes that inactivate aminoglycosides, thus providing a strategy to overcome certain forms of antibiotic resistance.

References

"2"-N-Formimidoylsporaricin A" comparative efficacy in different infection models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Sporaricin A in Preclinical Infection Models

A note on the requested agent: Extensive searches of the scientific literature did not yield specific data for a compound named "2"-N-Formimidoylsporaricin A". The following guide presents a comprehensive analysis of the parent compound, Sporaricin A , a novel aminoglycoside antibiotic. The data is based on published preclinical studies and is intended for researchers, scientists, and drug development professionals.

Sporaricin A has demonstrated a broad spectrum of antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] Its efficacy has been evaluated in both in vitro and in vivo infection models, often in direct comparison with established antibiotics such as amikacin (B45834), dibekacin (B1670413), and gentamicin.[1]

In Vitro Antibacterial Activity

The in vitro potency of Sporaricin A has been determined against a wide range of clinical isolates. The minimum inhibitory concentration (MIC) required to inhibit the visible growth of 90% of strains (MIC₉₀) is a key metric for comparison.

Table 1: Comparative In Vitro Activity of Sporaricin A and Other Aminoglycosides (MIC₉₀, µg/mL)

Bacterial SpeciesSporaricin AAmikacinDibekacinGentamicin
Staphylococcus aureus3.133.130.780.39
Klebsiella pneumoniae3.133.131.561.56
Enterobacter cloacae3.133.131.560.78
Citrobacter freundii3.133.131.560.78
Serratia marcescens3.1312.56.253.13
Proteus vulgaris3.133.131.560.78
Proteus inconstans1.56>100>100>100
Pseudomonas aeruginosa256.251.563.13

Data sourced from Kobayashi et al. (1981).[1]

Notably, Sporaricin A demonstrated superior activity against Proteus inconstans and Serratia marcescens compared to amikacin, dibekacin, and gentamicin.[1] However, its activity against Pseudomonas aeruginosa was weaker than the comparator aminoglycosides.[1] An important finding is Sporaricin A's effectiveness against bacteria possessing various aminoglycoside-inactivating enzymes, with the exception of those with aminoglycoside 3-acetyltransferase-I.

In Vivo Efficacy in Systemic Infection Models

The protective effect of Sporaricin A has been assessed in experimental systemic infections in mice. The median effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, is a standard measure of in vivo efficacy.

Table 2: Comparative In Vivo Efficacy of Sporaricin A and Other Aminoglycosides in Mice (ED₅₀, mg/kg)

Infecting OrganismSporaricin AAmikacinDibekacin
Staphylococcus aureus Smith0.81.00.4
Klebsiella pneumoniae DT1.82.51.2
Serratia marcescens T-556.0>5020
Proteus inconstans 121.5>50>50
Pseudomonas aeruginosa E-2188.04.0

Data sourced from Kobayashi et al. (1981).

The in vivo data corroborates the in vitro findings, showing that Sporaricin A's protective effect is comparable or superior to that of amikacin and dibekacin against several bacterial strains.

Experimental Protocols

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the twofold agar (B569324) dilution method. A standardized bacterial inoculum was applied to a series of agar plates containing serial dilutions of the antibiotics. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth after incubation.

In Vivo Systemic Infection Model

Male mice were infected intraperitoneally with a bacterial suspension. The antibiotics were administered subcutaneously at specified doses immediately after infection. The number of surviving mice was recorded over a set period, and the ED₅₀ was calculated using a standard statistical method.

Mechanism of Action and Resistance

As an aminoglycoside, Sporaricin A is presumed to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.

cluster_bacterium Bacterial Cell Drug_Entry Sporaricin A Enters Cell Ribosome_Binding Binds to 30S Ribosomal Subunit Drug_Entry->Ribosome_Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of action for Sporaricin A.

Sporaricin A's efficacy against strains resistant to other aminoglycosides suggests that it may be less susceptible to certain aminoglycoside-modifying enzymes. However, resistance can occur through enzymes like aminoglycoside 3-acetyltransferase-I.

Experimental Workflow for Efficacy Testing

The evaluation of a novel antibiotic like Sporaricin A typically follows a structured preclinical testing workflow.

In_Vitro In Vitro Testing (MIC Determination) In_Vivo In Vivo Infection Model (ED50 Determination) In_Vitro->In_Vivo Comparative_Analysis Comparative Analysis (vs. Standard Antibiotics) In_Vivo->Comparative_Analysis Data_Interpretation Data Interpretation & Efficacy Assessment Comparative_Analysis->Data_Interpretation

References

"2"-N-Formimidoylsporaricin A" head-to-head comparison with Sporaricin A

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "2"-N-Formimidoylsporaricin A and its parent compound, Sporaricin A. The information presented is curated for researchers, scientists, and professionals involved in drug development, offering a detailed analysis of their antibacterial activity, mechanisms of action, and the expected advantages conferred by the N-formimidoyl modification.

Introduction: The Rationale for Derivatization

Sporaricin A is a broad-spectrum aminoglycoside antibiotic produced by Saccharopolyspora hirsuta subsp. kobensis.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria by binding to the 30S ribosomal subunit and inhibiting protein synthesis. However, the emergence of bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs), can limit its clinical efficacy.

"this compound is a semi-synthetic derivative of Sporaricin A. The addition of a formimidoyl group at the 2"-position is a strategic chemical modification aimed at overcoming certain mechanisms of bacterial resistance. This guide will delve into the known properties of Sporaricin A and provide a scientifically grounded comparison with its N-formimidoylated counterpart, drawing upon established structure-activity relationships for aminoglycoside antibiotics.

Antibacterial Activity: A Comparative Overview

Sporaricin A:

Sporaricin A has demonstrated a broad spectrum of antibacterial activity.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sporaricin A against various bacterial strains as reported in the literature.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.2 - 3.13[2]
Escherichia coli0.78 - 6.25[2]
Klebsiella pneumoniae0.78 - 3.13[2]
Pseudomonas aeruginosa6.25 - 50
Proteus vulgaris0.78 - 3.13
Enterobacter cloacae1.56 - 6.25

"this compound (Predicted Activity):

The primary advantage of the 2"-N-formimidoyl modification is its ability to protect the aminoglycoside from inactivation by certain AMEs. Specifically, this modification is expected to confer resistance to aminoglycoside acetyltransferases (AACs) that target the 2'-amino group. Therefore, "this compound is predicted to exhibit:

  • Enhanced activity against resistant strains: It is likely to have lower MIC values against bacterial strains that produce 2'-N-acetyltransferases.

  • A similar spectrum of activity to Sporaricin A against susceptible strains: The core antibacterial mechanism targeting the ribosome is expected to remain unchanged.

Mechanism of Action: Ribosomal Targeting and Evasion of Resistance

Both Sporaricin A and its N-formimidoyl derivative are believed to exert their antibacterial effects by binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. This binding interferes with the initiation and elongation of protein synthesis, leading to the production of truncated or non-functional proteins and ultimately bacterial cell death.

The key difference in their interaction with bacteria lies in their susceptibility to enzymatic modification.

start Start prep_stock Prepare Antibiotic Stock Solutions start->prep_stock serial_dilute Serially Dilute Antibiotics in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compounds seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze_data Analyze Data (Calculate % Viability) measure_absorbance->analyze_data end End analyze_data->end

References

Unveiling the Mechanism of Action of 2"-N-Formimidoylsporaricin A Through Target Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the aminoglycoside antibiotic "2"-N-Formimidoylsporaricin A" and its analogs, with a focus on confirming their therapeutic effect through target binding assays. Due to the limited publicly available data on "this compound," this guide will draw comparisons with the well-characterized aminoglycosides, Kanamycin A and Tobramycin (B1681333), which share the same primary molecular target.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Aminoglycoside antibiotics, including the sporaricin family, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1] This binding event disrupts the fidelity of protein translation in several ways:

  • Codon Misreading: The presence of the aminoglycoside in the A-site induces a conformational change that leads to the misreading of the messenger RNA (mRNA) codon by the incoming aminoacyl-transfer RNA (tRNA).[1]

  • Inhibition of Translocation: The binding can also interfere with the movement of the ribosome along the mRNA, a process known as translocation.

  • Production of Aberrant Proteins: The culmination of these effects is the synthesis of non-functional or toxic proteins, which ultimately leads to bacterial cell death.

The formimidoyl modification on the 2"-amino group of sporaricin A is hypothesized to enhance its binding affinity to the ribosomal target or alter its susceptibility to bacterial resistance enzymes, a common strategy in the development of new aminoglycoside derivatives.

Comparative Analysis of Target Binding Affinity

The efficacy of an aminoglycoside is directly related to its binding affinity for the ribosomal target. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction, or by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%.

While specific binding data for "this compound" is not publicly available, the following table summarizes the known binding affinities and inhibitory concentrations of Kanamycin and Tobramycin for their ribosomal RNA targets.

CompoundTargetMethodBinding Affinity (Kd)IC50Reference
Kanamycin B 16S rRNA (A-site)Microscale Thermophoresis (MST)9.98 µMNot Reported[2]
Tobramycin H69 hairpin of 23S rRNAIsothermal Titration Calorimetry (ITC)0.2 ± 0.2 µMNot Reported[3]
Tobramycin Synthetic RiboswitchIsothermal Titration Calorimetry (ITC)1.1 nM (high affinity site), 2.4 µM (low affinity site)Not Reported[4]
Tobramycin Ribosomal TranslocationIn vitro translocation assayNot Reported16 µM (wild-type ribosome)

Note: The binding affinity of aminoglycosides can be influenced by the specific RNA sequence and structure used in the assay (e.g., isolated A-site oligonucleotide vs. the entire ribosome) and the experimental conditions.

Experimental Protocols for Target Binding Assays

Confirming the mechanism of action of novel aminoglycosides like "this compound" relies on robust and quantitative target binding assays. Two common and powerful techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (the aminoglycoside) to a macromolecule (the ribosomal RNA). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Detailed Methodology for ITC:

  • Sample Preparation:

    • The target RNA (e.g., a synthetic oligonucleotide representing the bacterial 16S rRNA A-site) is extensively dialyzed against the desired ITC buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • The aminoglycoside solution is prepared in the same dialysis buffer to minimize heat of dilution effects.

    • The concentrations of both the RNA and the aminoglycoside are accurately determined by UV-Vis spectrophotometry.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is filled with the RNA solution (typically in the low micromolar range).

    • The injection syringe is filled with the aminoglycoside solution (typically 10-20 fold higher concentration than the RNA).

    • A series of small, sequential injections of the aminoglycoside into the RNA solution are performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw ITC data (heat change per injection) is integrated to obtain a binding isotherm.

    • The isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, stoichiometry, and enthalpy of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (aminoglycoside) to a ligand (RNA) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Detailed Methodology for SPR:

  • Sensor Chip Preparation:

    • A sensor chip with a gold surface (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • A capture molecule, such as streptavidin, is immobilized on the activated surface.

    • A biotinylated RNA oligonucleotide corresponding to the ribosomal A-site is then injected over the surface and captured by the streptavidin.

  • SPR Binding Assay:

    • The system is equilibrated with a running buffer (e.g., HEPES-buffered saline with MgCl2).

    • A series of injections of the aminoglycoside at different concentrations are passed over the immobilized RNA surface.

    • The association of the aminoglycoside to the RNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the aminoglycoside.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

    • Alternatively, for steady-state analysis, the equilibrium RU values are plotted against the aminoglycoside concentration and fitted to a binding isotherm to determine the Kd.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow for a target binding assay.

G Mechanism of Action of Aminoglycosides cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., this compound) ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to 16S rRNA A-site protein Functional Protein ribosome->protein Normal Translation aberrant_protein Aberrant Protein ribosome->aberrant_protein Codon Misreading & Inhibition of Translocation mrna mRNA mrna->ribosome cell_death Bacterial Cell Death aberrant_protein->cell_death

Caption: Mechanism of action of aminoglycoside antibiotics.

G Experimental Workflow for Target Binding Assay (SPR) start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization RNA Immobilization (Biotinylated A-site) chip_prep->immobilization binding_assay Binding Assay (Aminoglycoside Injections) immobilization->binding_assay data_acquisition Real-time Data Acquisition (Sensorgram) binding_assay->data_acquisition data_analysis Data Analysis (Kinetic & Affinity Constants) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) based target binding assay.

References

Safety Operating Guide

Navigating the Disposal of 2"-N-Formimidoylsporaricin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2"-N-Formimidoylsporaricin A, an aminoglycoside antibiotic, is a critical aspect of laboratory safety and environmental stewardship. Improper disposal can contribute to the development of antimicrobial resistance and environmental contamination.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and its associated waste streams.

Immediate Safety and Handling Precautions

Key Hazards of Aminoglycosides:

  • Toxicity: Potential for kidney (nephrotoxicity) and inner ear (ototoxicity) damage.[1]

  • Allergic Reactions: May cause skin and respiratory sensitization.[1]

  • Reproductive Harm: Some aminoglycosides are known to pose risks to unborn children.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:

  • Safety goggles or a face shield

  • Nitrile or other chemical-resistant gloves

  • A lab coat

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the form of the waste. High-concentration stock solutions are generally treated as hazardous chemical waste.

Waste TypeRecommended Disposal Method
Pure Compound (Solid) Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste through your institution's EHS program.
Concentrated Stock Solutions Collect in a designated, leak-proof hazardous waste container. Label the container with "Hazardous Waste," the chemical name, and approximate concentration. Arrange for pickup by your institution's certified hazardous waste vendor.
Dilute Solutions (e.g., Media) Do not pour down the drain. Collect in a labeled container for chemical waste disposal. If the media contains biohazardous materials, it must first be decontaminated (e.g., by autoclaving) according to biosafety protocols before being collected as chemical waste.
Contaminated Labware (Solid) Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste container. Non-disposable items should be decontaminated with a suitable chemical disinfectant before washing.

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Containerization:

    • Liquids: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solids: Place contaminated solid waste into a sturdy, leak-proof container with a secure lid.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," "this compound," and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for hazardous waste pickup through your institution's EHS department.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

A Waste Identification (2''-N-Formimidoylsporaricin A) B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Stock solutions, used media) A->C D Collect in Labeled Hazardous Waste Container B->D E Biohazardous? C->E H Arrange for EHS Pickup D->H F Decontaminate (e.g., Autoclave) E->F Yes G Collect in Labeled Hazardous Chemical Waste Container E->G No F->G G->H

Caption: Decision tree for this compound waste management.

References

Personal protective equipment for handling 2"-N-Formimidoylsporaricin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2"-N-Formimidoylsporaricin A was found. The following guidance is based on established best practices for handling highly potent, cytotoxic, and investigational new drugs. A compound-specific risk assessment should be conducted before any handling occurs.

The following information provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. These procedural steps are designed to ensure the safe handling and disposal of this potent compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1]
Disposable Respirators (e.g., N95)Not recommended as primary protection for handling highly potent compounds. May be suitable for low-risk activities or as a secondary layer of protection.[1][3]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls"Bunny suits" made from materials like Tyvek® or microporous film are recommended to provide full-body protection against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Experimental Protocol: Safe Handling and Disposal

A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated and clearly marked area with restricted access.

  • Containment: Use a certified chemical fume hood, biological safety cabinet, or glove box for all manipulations of the compound.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available.

  • Waste Containers: Have clearly labeled, sealed containers for cytotoxic waste.

2. Handling Procedures:

  • PPE Donning: Before entering the designated handling area, put on all required PPE in the correct order.

  • Weighing: When weighing the solid compound, do so in a containment device to prevent dust inhalation.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

  • Transportation: When moving the compound within the facility, use sealed, leak-proof secondary containers.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Use a pre-prepared cytotoxic spill kit to clean the spill, working from the outside in.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

5. Disposal Plan:

  • Waste Segregation: All disposable PPE, contaminated labware, and unused compound must be segregated into designated hazardous waste containers.

  • Incineration: The primary recommended disposal method for cytotoxic and potent pharmaceutical waste is high-temperature incineration through a licensed hazardous waste disposal service.

  • Documentation: Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Designate Handling Area B Prepare Engineering Controls (Fume Hood, BSC) A->B C Assemble PPE B->C D Prepare Spill Kit & Waste Bins C->D E Don PPE D->E F Compound Manipulation (Weighing, Solution Prep) E->F G Conduct Experiment F->G Spill Spill Occurs F->Spill H Decontaminate Surfaces & Equipment G->H I Doff PPE H->I J Segregate Hazardous Waste I->J K Package for Incineration J->K L Document Waste K->L Cleanup Execute Spill Cleanup Protocol Spill->Cleanup Cleanup->J

Caption: Workflow for the safe handling of potent compounds like this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.